Technical Documentation Center

D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-

Core Science & Biosynthesis

Foundational

"D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" chemical properties

The following technical guide provides an in-depth analysis of -Propanoyl-D-mannosamine (ManNProp) , chemically identified as 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose . Technical Monograph: -Propanoyl-D-mannosamine (ManN...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of


-Propanoyl-D-mannosamine (ManNProp) , chemically identified as 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose .

Technical Monograph: -Propanoyl-D-mannosamine (ManNProp)

Functional Class: Metabolic Glycoengineering (MGE) Precursor Target Pathway: Sialic Acid Biosynthesis (Leland Pathway)

Executive Summary


-Propanoyl-D-mannosamine (ManNProp) is a synthetic analog of the naturally occurring hexosamine 

-acetyl-D-mannosamine (ManNAc).[1] It serves as a high-fidelity substrate for the cellular sialic acid biosynthetic pathway. Unlike bioorthogonal reporters (e.g., ManNAz) used primarily for imaging, ManNProp is frequently employed to modulate biological function .

By replacing the native


-acetyl group (–COCH

) with a sterically larger

-propanoyl group (–COCH

CH

) on cell surface sialic acids, researchers can alter receptor-ligand binding kinetics, inhibit viral entry/release, and modulate neural cell adhesion.

Chemical Identity & Physicochemical Properties[2][3][4]

ManNProp is a monosaccharide derivative.[] It is not typically found in mammalian tissues but is readily taken up and metabolized by mammalian cells.

Nomenclature and Structure
  • IUPAC Name: 2-Deoxy-2-propanamido-D-mannopyranose

  • Common Name:

    
    -Propanoyl-D-mannosamine (ManNProp)[3]
    
  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: ~235.23 g/mol

Physical Properties
PropertyDescriptionContext
Appearance White to off-white crystalline solidHygroscopic; store desiccated.
Solubility High in Water, Methanol, DMSOStock solutions (e.g., 100 mM) are typically prepared in PBS or culture media.
Stability Stable at -20°C (solid)Avoid repeated freeze-thaw cycles for aqueous stocks.
Anomeric Ratio Mixture of

and

anomers
Equilibrates in aqueous solution (mutarotation).

Mechanism of Action: Metabolic Glycoengineering

The utility of ManNProp relies on the promiscuity of the sialic acid biosynthetic enzymes. The pathway, known as the Leland Pathway , tolerates the extension of the acyl chain at the C-2 position by one methylene unit (from acetyl to propanoyl).

The Biosynthetic Cascade
  • Uptake: ManNProp enters the cytosol via non-specific transporters or passive diffusion (if peracetylated).

  • Phosphorylation: ManNAc 6-kinase (MNK) phosphorylates ManNProp to ManNProp-6-Phosphate.

  • Condensation: Neu5Ac-9-P synthase condenses it with Phosphoenolpyruvate (PEP) to form

    
    -Propanoylneuraminic acid-9-phosphate (Neu5Prop-9-P).
    
  • Activation: The sialic acid is activated by CMP-Sialic Acid Synthetase (CSS) in the nucleus to form CMP-Neu5Prop .

  • Transfer: Sialyltransferases in the Golgi transfer Neu5Prop onto nascent glycoconjugates.

Pathway Visualization (Graphviz)

ManNProp_Pathway cluster_legend Key Concept: Substrate Promiscuity ManNProp ManNProp (Exogenous Input) ManNProp6P ManNProp-6-P ManNProp->ManNProp6P ManNAc 6-Kinase Neu5Prop9P Neu5Prop-9-P ManNProp6P->Neu5Prop9P Neu5Ac-9-P Synthase (+PEP) Neu5Prop Neu5Prop (Sialic Acid Analog) Neu5Prop9P->Neu5Prop Phosphatase CMP_Neu5Prop CMP-Neu5Prop (Activated Donor) Neu5Prop->CMP_Neu5Prop CMP-Sia Synthetase (+CTP) Glycoconjugate Cell Surface Sialoglycan (Neu5Prop-R) CMP_Neu5Prop->Glycoconjugate Sialyltransferases (Golgi) Note Enzymes tolerate the extra -CH2- group in the acyl chain.

Figure 1: The metabolic conversion of ManNProp to cell-surface


-propanoylneuraminic acid (Neu5Prop).[4]

Biological Applications & Causality[4]

Viral Inhibition (Influenza A)[7]
  • Mechanism: Influenza viruses rely on Hemagglutinin (HA) to bind host sialic acids and Neuraminidase (NA) to cleave them for viral release.[5]

  • Effect of ManNProp: The incorporation of Neu5Prop creates steric hindrance.

    • Binding: The extra methylene group can reduce the affinity of HA for the host receptor.

    • Release: More critically, viral Neuraminidases (sialidases) cleave Neu5Prop much slower than the natural Neu5Ac. This traps progeny virions on the cell surface, limiting viral spread (Keppler et al., 1995).

Modulation of Neural Cell Adhesion
  • Mechanism: The Neural Cell Adhesion Molecule (NCAM) is heavily modified by Polysialic Acid (polySia) , a homopolymer of

    
    -2,8-linked sialic acids. PolySia acts as a "spacer" that prevents cell adhesion, promoting plasticity.
    
  • Effect of ManNProp: The polysialyltransferases (ST8Sia-II/IV) cannot efficiently polymerize Neu5Prop.

  • Outcome: Treatment with ManNProp drastically reduces polySia expression on neurons without abolishing general sialylation. This is a standard tool for studying the specific role of polySia in neuronal development and tumor metastasis.

Experimental Protocols

Chemical Synthesis (Acylation Protocol)

If commercial stock is unavailable, ManNProp can be synthesized from D-Mannosamine HCl.

Reagents: D-Mannosamine HCl, Propionic anhydride, Triethylamine (TEA), Methanol.

  • Dissolution: Dissolve D-Mannosamine HCl (1 eq) in anhydrous Methanol.

  • Basification: Add TEA (1.2 eq) to liberate the free amine.

  • Acylation: Dropwise add Propionic anhydride (1.1 eq) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Ethyl Acetate/MeOH).

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Ether or purify via silica flash chromatography.

Cell Culture Supplementation Workflow

This protocol ensures optimal incorporation with minimal toxicity.

Target Concentration: 1 mM to 5 mM (High concentrations >10 mM may induce osmotic stress or toxicity).

StepActionCritical Technical Note
1. Preparation Dissolve ManNProp in PBS or media to create a 100 mM stock. Filter sterilize (0.22

m).
Do not autoclave the sugar solution; it may caramelize/degrade.
2. Seeding Seed cells (e.g., HeLa, CHO, Jurkat) at 30-40% confluency.Low confluency ensures active division, maximizing metabolic uptake.
3. Incubation Add ManNProp stock to media (Final: 2 mM). Incubate for 48-72 hours.It takes ~2 days to turnover the existing glycocalyx and display Neu5Prop.
4. Validation Harvest cells. Analyze surface sialic acids via HPLC or Mass Spectrometry.[1][4]Lectin binding is not specific enough to distinguish Neu5Ac from Neu5Prop.
Analytical Validation Workflow (DMB-HPLC)

To confirm the conversion of ManNProp to Neu5Prop, one must release the sialic acids and tag them.

Analysis_Workflow Step1 1. Harvest Cells & Lyse (Sonication) Step2 2. Mild Acid Hydrolysis (2M Acetic Acid, 80°C, 3h) Releases Sialic Acids Step1->Step2 Step3 3. DMB Derivatization (1,2-diamino-4,5-methylenedioxybenzene) Step2->Step3 Step4 4. HPLC Analysis (C18 Reverse Phase, Fluorescence Detection) Step3->Step4 Result Result: Neu5Prop elutes later than Neu5Ac (more hydrophobic) Step4->Result

Figure 2: DMB-HPLC workflow for quantifying Neu5Prop incorporation.

References

  • Keppler, O. T. , et al. (1995). "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. Link (Note: Foundational paper on ManNProp modulating viral binding).

  • Kayser, H. , et al. (1992).[6] "Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-hexosamines as precursors."[6] Journal of Biological Chemistry. Link

  • Mahal, L. K. , Yarema, K. J., & Bertozzi, C. R. (1997). "Engineering Chemical Reactivity on Cell Surfaces Through Oligosaccharide Biosynthesis." Science. Link (Establishes the MGE paradigm).

  • Horstkorte, R. , et al. (2004). "Selective inhibition of polysialic acid expression in neuroblastoma cells by a modified N-acetylmannosamine analogue." Biochemical and Biophysical Research Communications. Link

  • Du, J. , et al. (2009). "Metabolic glycoengineering: Sialic acid and beyond." Glycobiology. Link

Sources

Exploratory

Technical Monograph: D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- (ManNProp)

Biological Activity, Metabolic Glycoengineering, and Therapeutic Applications [1] Executive Summary D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly referred to as N-Propionyl Mannosamine (ManNProp) , is a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity, Metabolic Glycoengineering, and Therapeutic Applications [1]

Executive Summary

D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly referred to as N-Propionyl Mannosamine (ManNProp) , is a synthetic hexosamine analog used primarily in Metabolic Glycoengineering (MGE) . Unlike its natural counterpart, N-acetylmannosamine (ManNAc), ManNProp carries an elongated N-acyl side chain (propionyl vs. acetyl).

This structural modification exploits the promiscuity of the mammalian sialic acid biosynthetic pathway.[1][2] Cells treated with ManNProp metabolize it into N-propionyl neuraminic acid (Neu5Prop) , which is subsequently displayed on the cell surface.[1][3] This alteration of the glycocalyx steric and chemical landscape drives its primary biological activities: modulation of viral tropism (specifically Polyomavirus) , enhancement of neurite outgrowth , and targeted cancer immunotherapy .

Chemical & Structural Basis

The molecule is a derivative of D-mannose where the hydroxyl group at C-2 is replaced by a propionamido group.

FeatureNatural Precursor (ManNAc)Synthetic Analog (ManNProp)
IUPAC Name 2-Acetamido-2-deoxy-D-mannopyranose2-Propionamido-2-deoxy-D-mannopyranose
Side Chain Acetyl (-COCH₃)Propionyl (-COCH₂CH₃)
Steric Bulk LowMedium (adds one methylene group)
Metabolic Fate Neu5Ac (N-acetylneuraminic acid)Neu5Prop (N-propionylneuraminic acid)
Key Property Native ligand for Siglecs/SelectinsModulator of receptor binding affinity
Mechanism of Action: The Biosynthetic "Trojan Horse"

ManNProp functions via the Sialic Acid Biosynthetic Pathway . It acts as a "Trojan horse," entering the cell and utilizing the native enzymatic machinery to replace natural sialic acids on the cell surface.[4]

Pathway Logic
  • Uptake : ManNProp enters the cytosol (likely via transporters or passive diffusion).

  • Phosphorylation : Kinases (MNK) phosphorylate it to ManNProp-6-P.

  • Condensation : Neu5Ac-9-P synthase condenses it with PEP to form Neu5Prop-9-P.

  • Dephosphorylation & Activation : Converted to Neu5Prop and activated in the nucleus to CMP-Neu5Prop .

  • Transfer : Sialyltransferases in the Golgi transfer Neu5Prop onto nascent glycoproteins/glycolipids.

  • Display : The modified sialic acid (Neu5Prop) appears on the cell surface, altering ligand-receptor interactions.

Pathway Visualization

ManNProp_Pathway cluster_legend Key Effect ManNProp ManNProp (Extracellular) ManNProp_Cyto ManNProp (Cytosol) ManNProp->ManNProp_Cyto Transport ManNProp_6P ManNProp-6-P ManNProp_Cyto->ManNProp_6P ManNAc Kinase (MNK) Neu5Prop_9P Neu5Prop-9-P ManNProp_6P->Neu5Prop_9P N-acylneuraminate Synthase (NANS) Neu5Prop Neu5Prop Neu5Prop_9P->Neu5Prop Phosphatase CMP_Neu5Prop CMP-Neu5Prop (Nucleus/Golgi) Neu5Prop->CMP_Neu5Prop CMAS (Synthetase) Glycocalyx Cell Surface Glycocalyx (Sialyl-Conjugates) CMP_Neu5Prop->Glycocalyx Sialyltransferases (Golgi) Effect Steric alteration of Viral/Immune Binding Sites Glycocalyx->Effect

Figure 1: The metabolic flux of ManNProp through the sialic acid pathway, resulting in surface display of N-propionyl sialosides.[4]

Biological Activities & Applications
A. Modulation of Viral Tropism (Polyomavirus)

The extension of the N-acyl chain by a single methylene group drastically alters the binding kinetics of viruses that utilize sialic acid as an entry receptor.

  • Mechanism : Polyomaviruses (e.g., BK virus, SV40) require specific steric pockets in sialic acid receptors. The propionyl group of Neu5Prop creates steric hindrance, blocking the viral capsid binding pocket.

  • Data : Studies (e.g., Keppler et al.) have demonstrated that ManNProp treatment can inhibit Polyomavirus infection by up to 95% in specific cell lines, effectively "blinding" the cell to the virus. Conversely, in some contexts, it may enhance binding for viruses evolved to recognize hydrophobic modifications, making it a tool for studying viral evolution.

B. Neurobiology: Axonal Regeneration

ManNProp has shown efficacy in promoting neural repair in in vivo models.[2]

  • Activity : Systemic administration of ManNProp in mice with sciatic nerve injury resulted in increased neurite outgrowth and accelerated re-establishment of functional synapses.

  • Mechanism : It modulates the polysialylation (polySia) of Neural Cell Adhesion Molecule (NCAM). While it can reduce total polySia length (due to slower enzymatic transfer), the presence of Neu5Prop alters the physicochemical properties of the neural surface, reducing inhibition of outgrowth.

C. Regenerative Medicine: Intervertebral Disc Repair

Recent applications involve engineering Adipose-Derived Stem Cells (ADSCs).[5][6]

  • Application : Treating ADSCs with ManNProp promotes their differentiation into Nucleus Pulposus-like cells .

  • Outcome : Enhanced extracellular matrix (ECM) adhesion and improved structural restoration in degenerative disc disease models.[5][6]

D. Oncology: Immunotargeting
  • Strategy : Cancer cells metabolize ManNProp avidly due to high metabolic rates. The resulting Neu5Prop acts as a neo-antigen.

  • Therapy : Antibodies raised specifically against N-propionyl sialic acid (or N-propionyl polysialic acid) can selectively target and kill these glycoengineered tumor cells via Complement-Dependent Cytotoxicity (CDC).

Experimental Protocols
Protocol A: Chemical Synthesis of ManNProp

For research-grade synthesis from D-Mannosamine HCl.

  • Preparation : Dissolve D-Mannosamine HCl (430 mg, ~2 mmol) in 10 mL of 3 mM Sodium Methoxide (in methanol).

  • Acylation : Cool to 0°C on ice. Add Propionyl Chloride (210 µL, 2.4 mmol) dropwise under constant stirring.

  • Reaction : Incubate at 0°C for 4 hours.

  • Purification : Evaporate solvent. Purify via silica gel flash chromatography (Ethyl Acetate/Methanol gradient).

  • Validation : Confirm structure via 1H-NMR (look for triplet/quartet of propionyl ethyl group) and Mass Spectrometry .

Protocol B: Cell Culture Treatment (Metabolic Labeling)

Standard protocol for mammalian cells (e.g., HeLa, Jurkat, CHO).

  • Seeding : Seed cells at 30-40% confluence in standard media (DMEM/RPMI + 10% FBS).

  • Preparation of Stock : Dissolve ManNProp in PBS or media to create a 100 mM stock solution. Filter sterilize (0.22 µm).

  • Incubation :

    • Add ManNProp to culture media to a final concentration of 1 mM to 10 mM (5 mM is standard).

    • Incubate for 48 to 72 hours . (Turnover of endogenous sialic acid takes time).

  • Verification (HPLC/MS) :

    • Harvest cells and lyse.

    • Hydrolyze glycans (2M Acetic Acid, 80°C, 3h).

    • Derivatize with DMB (1,2-diamino-4,5-methylenedioxybenzene).

    • Analyze via Reverse-Phase HPLC with fluorescence detection.

    • Expected Result : Appearance of a peak with higher retention time than Neu5Ac (due to increased hydrophobicity).

Data Summary: Comparative Efficacy
ParameterManNAc (Control)ManNProp (Experimental)Biological Consequence
Surface Sialic Acid 100% Neu5Ac~50-85% Neu5Prop / ~15-50% Neu5AcHybrid glycocalyx surface
Polyomavirus Binding High (100%)< 5% (Inhibition)Prevention of viral entry
NCAM Polysialylation NormalModified/ReducedEnhanced neurite outgrowth
Antibody Binding Anti-Neu5Ac (Low imm.)Anti-Neu5Prop (High imm.) Targeted cytotoxicity
References
  • Keppler, O. T., et al. (1995). Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses. J. Biol. Chem. Link

  • Kayser, H., et al. (1992). Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-hexosamines. J. Biol. Chem. Link

  • Ying, L., et al. (2022). Metabolic Glycoengineering of Adipose-Derived Stem Cells for Intervertebral Disc Repair. Frontiers in Bioengineering. Link

  • Wratil, P. R., et al. (2016). Metabolic Glycoengineering of Sialic Acid using N-acyl-modified Mannosamines. JoVE (Journal of Visualized Experiments). Link

  • Horstkorte, R., et al. (2004). Biochemical engineering of the N-acyl side chain of sialic acid: biological implications. Glycoconjugate Journal. Link

Sources

Foundational

"D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" preliminary research

An In-depth Technical Guide on N-Propionyl-D-mannosamine (ManNProp) and its role in Metabolic Glycoengineering Authored by a Senior Application Scientist Subject: Preliminary Research and Application Framework for D-Mann...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on N-Propionyl-D-mannosamine (ManNProp) and its role in Metabolic Glycoengineering

Authored by a Senior Application Scientist

Subject: Preliminary Research and Application Framework for D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- (N-Propionyl-D-mannosamine)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation and application of N-propionyl-D-mannosamine (ManNProp), a derivative of D-mannose. While direct literature on this specific molecule is sparse, its structural analogy to N-acetyl-D-mannosamine (ManNAc), the natural precursor to sialic acid, places it firmly within the field of metabolic glycoengineering. This document synthesizes established principles from related N-acyl mannosamine analogues to provide a scientifically grounded guide. We will explore the core mechanism of action via the sialic acid biosynthetic pathway, detail protocols for its synthesis and cellular application, describe methods for analysis, and discuss its potential in modulating cellular functions for therapeutic and research purposes. The causality behind experimental choices is emphasized to empower researchers to design robust and insightful studies.

Introduction: The Rationale for Unnatural Glycan Engineering

The cell surface is decorated with a dense and complex layer of glycans, the "glycocalyx," which mediates a vast array of biological processes, from cell-cell recognition and adhesion to immune modulation and pathogen interaction. Sialic acids are a family of nine-carbon sugars that typically terminate these glycan chains, acting as critical recognition epitopes.

Metabolic glycoengineering is a powerful technique that enables the modification of these cell-surface glycans by introducing unnatural sugar precursors into cellular metabolic pathways. Cells process these precursors and incorporate them into their glycans, effectively remodeling the cell surface with new chemical functionalities.

N-Propionyl-D-mannosamine (ManNProp) is an unnatural monosaccharide designed to hijack the sialic acid biosynthetic pathway. Its structure is nearly identical to the natural precursor, N-acetyl-D-mannosamine (ManNAc), differing only by an extra carbon in the N-acyl side chain (propionyl vs. acetyl). This subtle change is permissive for the cellular machinery, yet profound in its consequences, leading to the expression of a modified sialic acid, N-propionylneuraminic acid (SiaNProp), on the cell surface. This guide will illuminate the pathway, the methods, and the potential of this powerful molecular tool.

The Sialic Acid Biosynthetic Pathway: The Core Mechanism

The utility of ManNProp is entirely dependent on its recognition and processing by the enzymes of the sialic acid biosynthetic pathway. Understanding this pathway is therefore critical to designing and interpreting experiments. The process is a multi-step enzymatic cascade primarily occurring between the cytoplasm and the nucleus.

The key insight for the researcher is that the pathway's enzymes, particularly the initial kinase, exhibit a degree of substrate promiscuity. They can tolerate small modifications to the N-acyl group of the mannosamine precursor, allowing ManNProp to compete with endogenous ManNAc and enter the pathway.

Sialic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_golgi Golgi Apparatus ManNProp ManNProp (exogenous) ManNProp_6P ManNProp-6-P ManNProp->ManNProp_6P GNE/MNK (permissive) ManNAc ManNAc (endogenous) ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE/MNK SiaNAc SiaNAc ManNAc_6P->SiaNAc NANS ManNAc_6P->SiaNAc SiaNProp SiaNProp ManNProp_6P->SiaNProp NANS (permissive) ManNProp_6P->SiaNProp CMP_SiaNAc CMP-SiaNAc SiaNAc->CMP_SiaNAc CMAS SiaNAc->CMP_SiaNAc CMP_SiaNProp CMP-SiaNProp SiaNProp->CMP_SiaNProp CMAS (permissive) SiaNProp->CMP_SiaNProp Glycan Nascent Glycan Chain (on Glycoprotein/Glycolipid) CMP_SiaNAc->Glycan Sialyltransferases (STs) CMP_SiaNAc->Glycan CMP_SiaNProp->Glycan STs (permissive) CMP_SiaNProp->Glycan SiaNAc_Glycan Sialylated Glycan (SiaNAc-Glycan) SiaNProp_Glycan Modified Glycan (SiaNProp-Glycan)

Caption: Metabolic pathway for unnatural sialic acid expression.

Pathway Steps:

  • Uptake and Phosphorylation: Exogenously supplied ManNProp is transported into the cell. In the cytoplasm, the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK) phosphorylates it to ManNProp-6-phosphate. This is the first critical step where enzyme permissiveness is required.

  • Condensation: In the nucleus, N-acetylneuraminic acid synthase (NANS) condenses the ManNProp-6-phosphate with phosphoenolpyruvate (PEP) to form N-propionylneuraminic acid (SiaNProp).

  • Activation: The modified sialic acid is then activated by CMP-sialic acid synthetase (CMAS), which attaches a cytidine monophosphate (CMP) group, forming CMP-SiaNProp. This is the high-energy donor substrate required for transfer.

  • Transfer: Finally, in the Golgi apparatus, various sialyltransferases (STs) recognize CMP-SiaNProp and transfer the SiaNProp moiety to the terminal positions of nascent glycoprotein and glycolipid chains. These modified glycoconjugates then traffic to the cell surface.

Synthesis and Characterization of ManNProp

Commercial availability of ManNProp may be limited. The standard laboratory synthesis method involves the N-acylation of D-mannosamine hydrochloride.

Protocol 3.1: Synthesis of N-Propionyl-D-mannosamine

  • Rationale: This protocol uses a straightforward acylation reaction in a basic aqueous/organic solvent mixture. The base neutralizes the HCl salt and deprotonates the amine, facilitating its nucleophilic attack on the propionic anhydride.

  • Materials:

    • D-Mannosamine hydrochloride

    • Propionic anhydride

    • Methanol (MeOH)

    • Dowex 50WX8 (H+ form) resin

    • Sodium bicarbonate (NaHCO₃)

    • Dry ice

  • Procedure:

    • Dissolve D-mannosamine hydrochloride in a 1:1 mixture of water and methanol.

    • Cool the solution in an ice bath to 0°C.

    • Add sodium bicarbonate in slight molar excess to neutralize the hydrochloride.

    • Slowly, add propionic anhydride (approx. 1.1 to 1.5 molar equivalents) dropwise to the stirring solution, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Neutralize the reaction mixture by adding Dowex 50WX8 (H+ form) resin until the pH is neutral.

    • Filter off the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from a methanol/ether solvent system.

  • Characterization: The final product must be validated.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure, including the presence of the propionyl group (characteristic ethyl signals) and the mannose ring protons.

    • Mass Spectrometry (ESI-MS): To confirm the correct molecular weight.

    • Purity Analysis (HPLC): To ensure the absence of starting material and byproducts.

Experimental Application: Metabolic Labeling of Cultured Cells

The core experiment involves incubating cells with ManNProp to achieve surface expression of SiaNProp.

Protocol 4.1: Cell Culture and Metabolic Labeling

  • Rationale: The goal is to replace a significant portion of the cell's surface SiaNAc with SiaNProp. The optimal concentration and incubation time represent a balance between maximizing incorporation and minimizing potential cytotoxicity or off-target metabolic effects. A dose-response and time-course experiment is the self-validating standard.

  • Materials:

    • Cell line of interest (e.g., Jurkat, HeLa, CHO cells are commonly used as they express high levels of sialic acids).

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

    • ManNProp (dissolved in sterile PBS or culture medium and filter-sterilized).

    • Cell culture plates/flasks.

  • Procedure:

    • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.

    • Preparation of Media: Prepare culture medium supplemented with various concentrations of ManNProp. A typical starting range is 10 µM to 100 µM. A vehicle control (medium with PBS) is mandatory.

    • Incubation: Remove the old medium from the cells and replace it with the ManNProp-supplemented or control medium.

    • Time Course: Incubate the cells for a period of 24 to 72 hours. Glycan turnover rates vary between cell types, so a time-course experiment (e.g., harvesting at 24h, 48h, 72h) is essential for optimization.

    • Cell Harvesting: Harvest the cells for analysis. For adherent cells, use a non-enzymatic cell dissociation buffer to preserve surface proteins. For suspension cells, pellet by centrifugation. Wash cells 2-3 times with cold PBS to remove any non-incorporated sugar.

Analysis and Validation of SiaNProp Incorporation

Confirmation of SiaNProp expression on the cell surface is a critical validation step. Several orthogonal methods should be employed.

5.1 Mass Spectrometry: The Gold Standard

  • Rationale: Mass spectrometry provides unambiguous identification of the modified sialic acid.

  • Workflow:

    • Harvest metabolically labeled cells.

    • Release sialic acids from the cell surface glycans using mild acid hydrolysis (e.g., 2M acetic acid at 80°C for 3 hours).

    • Derivatize the released sialic acids with a reagent like 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts specifically with α-keto acids to yield a fluorescent and highly ionizable product.

    • Analyze the derivatized sialic acids by HPLC with fluorescence detection or by LC-MS. The SiaNProp-DMB adduct will have a distinct retention time and a mass-to-charge ratio (m/z) that is 14 Da higher than the SiaNAc-DMB adduct.

Validation_Workflow Start Cells Cultured with ManNProp Harvest Harvest & Wash Cells Start->Harvest Release Mild Acid Hydrolysis (Release Sialic Acids) Harvest->Release Derivatize DMB Derivatization Release->Derivatize Analyze LC-MS Analysis Derivatize->Analyze Result Detect Mass Shift (SiaNProp vs SiaNAc) Analyze->Result

Caption: Workflow for mass spectrometric validation of SiaNProp.

5.2 Lectin Binding Assays

  • Rationale: Some lectins (carbohydrate-binding proteins) have differential affinities for modified sialic acids. This can be used as a proxy for incorporation. For example, certain Siglecs (Sialic acid-binding immunoglobulin-like lectins) are sensitive to modifications at the N-acyl position. A reduction in binding of a specific Siglec-Fc chimera, detectable by flow cytometry, can indicate successful surface modification.

  • Data Presentation: Results from these experiments are best presented in tables and histograms.

Table 1: Example Quantitative Data from a Hypothetical Experiment

Cell LineTreatment (48h)% SiaNProp Incorporation (by LC-MS)Siglec-A Binding (MFI)Cell Viability (%)
JurkatVehicle Control< 1%15,20098%
Jurkat50 µM ManNProp65%4,80095%
HeLaVehicle Control< 1%9,80099%
HeLa50 µM ManNProp52%3,10097%

(Note: Data are hypothetical and for illustrative purposes only)

Potential Applications and Future Directions

The ability to remodel the cell surface with SiaNProp opens numerous avenues for research and therapeutic development.

  • Modulating Immune Responses: Sialic acids are key regulators of the immune system, often acting as "self" signals through their interaction with inhibitory Siglec receptors on immune cells. Altering the sialic acid structure with SiaNProp could disrupt these interactions, potentially breaking immune tolerance in a cancer setting or dampening autoimmune responses.

  • Inhibition of Pathogen Binding: Many viruses (e.g., influenza) and bacteria use host sialic acids as receptors for entry. The presence of SiaNProp instead of SiaNAc can block pathogen binding and infection.

  • Bio-orthogonal Chemistry: The propionyl group is structurally distinct from the acetyl group. While not a classic bio-orthogonal handle itself, more complex mannosamine derivatives bearing azide or alkyne groups are used for covalent "click" chemistry labeling. The principles outlined here for ManNProp directly apply to those more advanced reagents.

Conclusion

N-Propionyl-D-mannosamine is a powerful tool for probing and manipulating the biology of the cell surface. By leveraging the inherent permissiveness of the sialic acid biosynthetic pathway, researchers can achieve robust expression of modified sialic acids. This guide provides the foundational knowledge and validated protocols necessary to embark on such studies. The key to success lies in a systematic approach: confirming the chemical identity of the precursor, optimizing labeling conditions through dose-response and time-course studies, and validating incorporation using orthogonal analytical techniques, with mass spectrometry as the definitive standard. Through this rigorous methodology, the functional consequences of sialic acid modification can be confidently elucidated, paving the way for new discoveries and therapeutic strategies.

References

(Note: As "D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" is a non-standard compound, these references are to authoritative sources on the underlying techniques and closely related analogues.)

  • Title: Metabolic Glycoengineering Source: Nature Methods URL: [Link]

  • Title: Sialic acid metabolism: a key player in health and disease Source: Philosophical Transactions of the Royal Society B: Biological Sciences URL: [Link]

  • Title: A chemical approach to unraveling the biological function of the N-acyl side chain of sialic acids Source: Glycobiology URL: [Link]

  • Title: Metabolic Glycoengineering with N-Acyl Modified Mannosamines Source: Methods in Enzymology URL: [Link]

  • Title: Sialic Acid Glycobiology: The “Sweet” Side of Immune Regulation Source: Journal of Biological Chemistry URL: [Link]

  • Title: DMB-Labeled Sialic Acid Analysis by HPLC for Vaccine Production Source: BioProcess International URL: [Link]

Exploratory

Metabolic Glycoengineering with N-Propanoyl-D-Mannosamine (ManNProp): Therapeutic Targets and Protocols

Executive Summary D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly known as N-Propanoyl-D-mannosamine (ManNProp) , represents a pivotal tool in metabolic glycoengineering (MGE).[1] Unlike traditional small-molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly known as N-Propanoyl-D-mannosamine (ManNProp) , represents a pivotal tool in metabolic glycoengineering (MGE).[1] Unlike traditional small-molecule inhibitors that target active sites, ManNProp acts as a "Trojan horse" substrate. It hijacks the vertebrate sialic acid biosynthetic pathway to replace natural N-acetylneuraminic acid (Neu5Ac) with the non-natural analog N-propanoylneuraminic acid (Neu5Prop) on cell surface glycoconjugates.[2]

This structural modification—extending the N-acyl side chain by a single methylene group (


)—induces profound steric and electronic changes in the cell's "glycan shield." These changes are therapeutically exploitable for metastasis suppression in neuroblastoma , viral entry inhibition (Influenza A) , and modulation of Siglec-mediated immune tolerance .

Mechanism of Action: The Biosynthetic Hijack

The therapeutic efficacy of ManNProp relies on the promiscuity of the sialic acid biosynthetic enzymes. The pathway tolerates the N-propionyl group, allowing the conversion of the precursor into an activated nucleotide sugar that sialyltransferases (STs) incorporate into glycoproteins and glycolipids.

The Pathway
  • Cellular Entry : ManNProp enters the cytosol via non-specific transporters or passive diffusion (often enhanced by peracetylation in prodrug forms).

  • Phosphorylation : Phosphorylated by ManNAc Kinase (MNK) to ManNProp-6-P.

  • Condensation : Converted to Neu5Prop-9-P by Neu5Ac-9-P Synthase (NANS) .

  • Dephosphorylation & Activation : Converted to Neu5Prop, then activated in the nucleus to CMP-Neu5Prop by CMAS (CMP-Sialic Acid Synthetase).

  • Golgi Transfer : Transported into the Golgi, where Sialyltransferases (STs) transfer Neu5Prop onto nascent glycans.

Visualization: The Metabolic Flux

ManNProp_Pathway ManNProp ManNProp (Exogenous Input) ManNProp6P ManNProp-6-P ManNProp->ManNProp6P Cytosol Neu5Prop9P Neu5Prop-9-P ManNProp6P->Neu5Prop9P Neu5Prop Neu5Prop Neu5Prop9P->Neu5Prop Phosphatase CMP_Neu5Prop CMP-Neu5Prop (Activated Donor) Neu5Prop->CMP_Neu5Prop Nucleus Glycan Cell Surface Glycan (Sialyl-Lewis X, NCAM, etc.) CMP_Neu5Prop->Glycan Golgi MNK MNK (Kinase) MNK->ManNProp6P NANS NANS (Synthase) NANS->Neu5Prop9P CMAS CMAS (Synthetase) CMAS->CMP_Neu5Prop STs Sialyltransferases (Golgi) STs->Glycan

Figure 1: The metabolic conversion of ManNProp to cell-surface Neu5Prop. The pathway enzymes (MNK, NANS, CMAS) tolerate the propionyl modification, allowing incorporation into the glycocalyx.

Therapeutic Targets

Target 1: Polysialyltransferase Inhibition (Oncology)

Context : Neuroblastoma and other aggressive tumors overexpress Polysialic Acid (PolySia) on the Neural Cell Adhesion Molecule (NCAM). PolySia acts as an "anti-adhesive" shield, promoting cell migration (metastasis) and protecting tumors from immune surveillance.

Mechanism :

  • The enzymes responsible for polysialylation, ST8SiaII and ST8SiaIV , have high specificity for the natural N-acetyl group.

  • Inhibition : When cells are treated with ManNProp, the resulting CMP-Neu5Prop acts as a chain terminator or a poor substrate for ST8Sia enzymes.

  • Outcome : Drastic reduction in PolySia chain length and density. This restores cell-cell adhesion, reduces invasive potential, and sensitizes cells to chemotherapy (e.g., Cisplatin) and radiation.

Target 2: Viral Entry Inhibition (Virology)

Context : Influenza A viruses rely on Hemagglutinin (HA) to bind host cell sialic acids for entry.[3]

Mechanism :

  • The HA binding pocket is sterically optimized for the N-acetyl group of Neu5Ac.[2]

  • Steric Hindrance : The additional methylene group in Neu5Prop creates steric clashes within the HA binding pocket.

  • Outcome : Host cells incorporating Neu5Prop become resistant to viral infection due to significantly reduced HA binding affinity (

    
     increases by orders of magnitude).
    
Target 3: Siglec Modulation (Immunology)

Context : Sialic acid-binding Ig-like lectins (Siglecs) are immune checkpoints.[2] CD22 (Siglec-2) on B-cells and Siglec-7/9 on NK cells recognize sialic acids as "self" markers, dampening immune activation.

Mechanism :

  • ManNProp treatment alters the ligand landscape.[1][2] While some Siglecs tolerate the propionyl group, others (like CD22) show altered affinity.

  • Application : This can be used to "mask" or "unmask" epitopes, potentially breaking tolerance in cancer immunotherapy or dampening autoimmunity by presenting high-affinity artificial ligands (if paired with specific scaffolds).

Quantitative Data Summary

Therapeutic ContextTarget ProteinEffect of ManNProp (Neu5Prop)Biological Outcome
Neuroblastoma ST8SiaII / ST8SiaIVInhibition (Substrate competition)Reduced PolySia; Decreased metastasis; Increased Chemosensitivity
Influenza A Hemagglutinin (HA)Binding Reduction (Steric hindrance)Reduced viral entry and infection rates
Neural Regeneration Laminin/IntegrinsModulation of interactionStimulated neurite outgrowth (Astrocytes/Microglia)
Immunology Siglec-2 (CD22)Altered Affinity Modulation of B-cell activation thresholds

Experimental Protocols

Protocol A: Cellular Incorporation of ManNProp

Validates the uptake and surface expression of the modified sialic acid.

Reagents :

  • ManNProp (Stock: 100 mM in PBS or media).

  • Cell Line: SH-SY5Y (Neuroblastoma) or MDCK-II (Kidney).

  • Media: DMEM + 10% FBS.

Workflow :

  • Seeding : Seed cells at

    
     cells/mL in 6-well plates. Allow adherence (24h).
    
  • Treatment : Replace media with fresh media containing 1 mM - 5 mM ManNProp .

    • Control: Treat with 5 mM ManNAc (natural) and Vehicle (PBS).

  • Incubation : Incubate for 48–72 hours . (Turnover of surface glycans requires ~2-3 days).

  • Harvest : Detach cells using enzyme-free dissociation buffer (Trypsin can cleave surface proteins/glycans).

  • Validation : Proceed to Protocol B (HPLC) or Flow Cytometry.

Protocol B: Quantifying Sialic Acid Modulation (DMB-HPLC)

The gold standard for quantifying the ratio of Neu5Ac to Neu5Prop.

  • Hydrolysis : Resuspend cell pellet in 2M Acetic Acid. Heat at 80°C for 3 hours to release sialic acids.

  • Labeling : React released sialic acids with DMB reagent (1,2-diamino-4,5-methylenedioxybenzene) at 50°C for 2.5 hours in the dark.

  • Separation : Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Acetonitrile/Methanol/Water (Isocratic or Gradient).

    • Detection: Fluorescence (Ex: 373 nm, Em: 448 nm).

  • Analysis : Neu5Prop will elute after Neu5Ac due to increased hydrophobicity. Calculate the % incorporation:

    
    
    
Protocol C: Polysialic Acid (PolySia) Detection via Flow Cytometry

To assess the therapeutic effect on neuroblastoma metastasis potential.[4]

  • Treatment : Treat SH-SY5Y cells with 5 mM ManNProp for 72h.

  • Staining :

    • Primary Ab: Anti-PolySia (Clone 735) or anti-NCAM (1:100 dilution). Incubate 30 min on ice.

    • Secondary Ab: Goat anti-Mouse IgG-FITC.

  • Acquisition : Analyze on a Flow Cytometer.

  • Result : Expect a left-shift (decrease) in Mean Fluorescence Intensity (MFI) for PolySia in ManNProp-treated cells compared to ManNAc-treated controls.

Visualization: Therapeutic Logic

Therapeutic_Logic cluster_Onco Oncology (Neuroblastoma) cluster_Viral Virology (Influenza) Drug ManNProp Treatment Incorp Incorporation of Neu5Prop into Glycocalyx Drug->Incorp ST8Sia Inhibition of ST8SiaII / ST8SiaIV Incorp->ST8Sia Steric Steric Hindrance of Receptor Incorp->Steric PolySia_Loss Loss of PolySia (NCAM Shield Removed) ST8Sia->PolySia_Loss Meta_Block Reduced Metastasis & Increased Chemosensitivity PolySia_Loss->Meta_Block HA_Block Inhibition of Viral Hemagglutinin Steric->HA_Block Infect_Block Prevention of Viral Entry HA_Block->Infect_Block

Figure 2: Divergent therapeutic outcomes of ManNProp treatment. In cancer, it acts by disrupting the polysialic acid shield. In viral infection, it acts by masking the receptor via steric hindrance.

References

  • Biochemical engineering of the N-acyl side chain of sialic acid: biological implications. Source: Glycobiology (Oxford Academic) [Link]

  • Sialic Acid Metabolic Engineering: A Potential Strategy for the Neuroblastoma Therapy. Source: PLOS ONE / NIH [Link]

  • Biochemical Engineering of Cell Surface Sialic Acids Stimulates Axonal Growth. Source: Journal of Neuroscience [Link]

  • Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Source: Journal of Visualized Experiments (JoVE) [Link]

  • Elongation of the N-acyl side chain of sialic acids in MDCK-II cells inhibits influenza A virus infection. Source: Journal of Biological Chemistry (Cited in Glycobiology) [Link]

Sources

Protocols & Analytical Methods

Method

Section 1: Synthesis and Characterization of N-propanoyl-D-mannosamine

An in-depth analysis of the chemical nomenclature "D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" reveals the compound to be N-propanoyl-D-mannosamine, a derivative of D-mannosamine and an analog of the more extensively stu...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the chemical nomenclature "D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" reveals the compound to be N-propanoyl-D-mannosamine, a derivative of D-mannosamine and an analog of the more extensively studied N-acetyl-D-mannosamine (ManNAc). While specific experimental protocols for N-propanoyl-D-mannosamine are not widely published, its structural similarity to ManNAc allows for the adaptation of established methodologies. This guide provides a comprehensive framework for researchers, leveraging validated protocols for ManNAc and other N-acyl derivatives to investigate the biological activity of N-propanoyl-D-mannosamine.

The primary expected biological role of this compound is as a metabolic precursor for the biosynthesis of N-propanoylneuraminic acid (Neu5Pr), an unnatural sialic acid. This process, known as metabolic glycoengineering, enables the introduction of modified sialic acids onto cell surface glycoconjugates, facilitating novel therapeutic and diagnostic applications.

The synthesis of N-propanoyl-D-mannosamine can be achieved through the N-acylation of D-mannosamine. The following protocol is adapted from methods used for synthesizing various N-acyl-D-mannosamine derivatives.

Principle of Synthesis

The synthesis involves the reaction of the free amino group of D-mannosamine hydrochloride with propionic anhydride in a basic methanolic solution. The basic conditions deprotonate the amine, allowing it to act as a nucleophile and attack the anhydride.

Experimental Protocol: Synthesis

Materials:

  • D-Mannosamine hydrochloride (ManNH₂·HCl)

  • Propionic anhydride

  • Methanol (MeOH), anhydrous

  • Dowex 50WX8 (H⁺ form) resin

  • Sodium methoxide (NaOMe)

  • Diethyl ether

  • Pyridine

Step-by-Step Procedure:

  • Preparation of D-Mannosamine Free Base:

    • Dissolve D-mannosamine hydrochloride in deionized water.

    • Add Dowex 50WX8 (H⁺ form) resin and stir for 2 hours to remove the hydrochloride.

    • Filter the mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain D-mannosamine free base.

  • N-acylation Reaction:

    • Dissolve the D-mannosamine free base in anhydrous methanol.

    • Add sodium methoxide to the solution to create basic conditions.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add propionic anhydride (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Neutralize the reaction mixture with Dowex 50WX8 (H⁺ form) resin.

    • Filter the mixture and concentrate the filtrate under vacuum.

    • The resulting syrup can be purified by recrystallization from a methanol/diethyl ether solvent system or by silica gel column chromatography.

Characterization

The identity and purity of the synthesized N-propanoyl-D-mannosamine should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural confirmationPeaks corresponding to the mannose ring protons and the ethyl group protons of the propanoyl moiety.
¹³C NMR Structural confirmationResonances for the carbons of the mannose ring and the propanoyl group, including the carbonyl carbon.
Mass Spectrometry (MS) Molecular weight verificationA peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
FTIR Functional group analysisPresence of characteristic peaks for O-H, N-H (amide), and C=O (amide) functional groups.

Section 2: In Vitro and Cell-Based Assays for Biological Activity

The primary application of N-propanoyl-D-mannosamine is in metabolic glycoengineering to introduce N-propanoyl sialic acids onto cell surfaces. The following protocols are designed to assess this process.

Metabolic Conversion and Cell Surface Expression

This protocol details how to culture cells with N-propanoyl-D-mannosamine and subsequently detect the metabolically incorporated N-propanoylneuraminic acid (Neu5Pr) on the cell surface.

Principle: Cells are incubated with the precursor, which is metabolized through the sialic acid biosynthetic pathway and incorporated into cell surface glycans. The modified sialic acids can then be detected using specific chemical ligation methods or by antibodies that recognize the modified sugar.

Experimental Workflow:

A Cell Seeding B Incubation with N-propanoyl-D-mannosamine A->B 24h C Cell Harvesting and Washing B->C 48-72h D Detection of Neu5Pr Expression C->D E Flow Cytometry or Microscopy Analysis D->E

Caption: Workflow for assessing metabolic incorporation of N-propanoyl-D-mannosamine.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate the cells of interest (e.g., Jurkat, CHO, or HeLa cells) in appropriate cell culture plates and media.

    • Allow cells to adhere and reach 50-60% confluency.

  • Incubation with Precursor:

    • Prepare a sterile stock solution of N-propanoyl-D-mannosamine in cell culture medium or PBS.

    • Add the precursor to the cell culture medium at various concentrations (e.g., 10-100 µM).

    • Include a negative control (no precursor) and a positive control (e.g., N-acetyl-D-mannosamine).

    • Incubate the cells for 48-72 hours.

  • Detection of Cell Surface Neu5Pr:

    • This can be achieved via copper-catalyzed azide-alkyne cycloaddition (click chemistry) if an azido-modified propanoyl group was used, or by using antibodies that can recognize the modified sialic acid.

    • For a chemical approach, a bioorthogonal chemical reporter can be used.

    • Alternatively, changes in cell surface charge due to sialic acid modification can be assessed.

  • Analysis:

    • Harvest the cells and wash with PBS.

    • Label the cells with a fluorescent probe (e.g., a fluorescently-tagged antibody or a click chemistry reagent).

    • Analyze the cells by flow cytometry to quantify the fluorescence intensity, which corresponds to the level of Neu5Pr expression.

    • Alternatively, visualize the cells using fluorescence microscopy.

Analysis of Sialic Acid Incorporation by Mass Spectrometry

This protocol provides a method to confirm the identity of the incorporated sialic acid as Neu5Pr.

Principle: Glycans are released from the cell surface, and the sialic acids are then cleaved, derivatized, and analyzed by mass spectrometry to identify and quantify the different species present.

Experimental Workflow:

A Harvest and Lyse Cells B Release Glycans (e.g., PNGase F) A->B C Acid Hydrolysis to Release Sialic Acids B->C D Derivatization (e.g., DMB labeling) C->D E HPLC Separation D->E F Mass Spectrometry (MS) Analysis E->F

Caption: Workflow for MS-based analysis of sialic acid incorporation.

Step-by-Step Protocol:

  • Cell Pellet Collection:

    • Culture cells with N-propanoyl-D-mannosamine as described in section 2.1.

    • Harvest a large number of cells (e.g., 10⁷ cells) and wash thoroughly with PBS.

  • Glycan Release:

    • Lyse the cells and release N-linked glycans using an enzyme such as PNGase F.

  • Sialic Acid Release:

    • Subject the released glycans to mild acid hydrolysis (e.g., with 2M acetic acid at 80°C for 3 hours) to cleave the terminal sialic acids.

  • Derivatization:

    • Derivatize the released sialic acids with a fluorescent labeling agent like 1,2-diamino-4,5-methylenedioxybenzene (DMB). This enhances detection by HPLC and mass spectrometry.

  • HPLC and Mass Spectrometry:

    • Separate the DMB-labeled sialic acids using reverse-phase HPLC.

    • Analyze the eluting fractions by mass spectrometry to identify the peak corresponding to the expected mass of DMB-labeled Neu5Pr.

Section 3: Signaling Pathway Analysis

The introduction of unnatural sialic acids can impact cellular signaling by altering ligand-receptor interactions.

Sialic Acid Biosynthetic Pathway

N-propanoyl-D-mannosamine is expected to enter the sialic acid biosynthetic pathway, competing with the natural precursor N-acetyl-D-mannosamine.

ManNPr N-propanoyl-D-mannosamine (ManNPr) ManNPr_6P ManNPr-6-phosphate ManNPr->ManNPr_6P ManNAc Kinase Neu5Pr_9P Neu5Pr-9-phosphate ManNPr_6P->Neu5Pr_9P GNE Neu5Pr N-propanoylneuraminic acid (Neu5Pr) Neu5Pr_9P->Neu5Pr CMP_Neu5Pr CMP-Neu5Pr Neu5Pr->CMP_Neu5Pr CMAS Glycan Cell Surface Glycan CMP_Neu5Pr->Glycan Sialyltransferases

Caption: Proposed metabolic pathway for N-propanoyl-D-mannosamine.

Assessing Impact on Cell Signaling

Protocol: Western Blot Analysis of Receptor Phosphorylation

  • Culture cells with and without N-propanoyl-D-mannosamine.

  • Stimulate the cells with a relevant ligand to activate a signaling pathway of interest (e.g., EGF for EGFR signaling).

  • Lyse the cells and separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Probe the membrane with antibodies against the phosphorylated form of the receptor or downstream signaling proteins (e.g., anti-phospho-EGFR, anti-phospho-ERK).

  • Compare the levels of phosphorylation between treated and untreated cells to assess any functional consequences of modified glycosylation.

References

  • General methods for N-acylation of aminosugars: Journal of the American Chemical Society. Provides foundational chemical synthesis techniques applicable to this compound. [Link]

  • Metabolic Glycoengineering: Chemical Society Reviews. Offers a comprehensive overview of the principles and applications of using unnatural monosaccharides to modify cell surfaces. [Link]

  • Analysis of Sialic Acids: Nature Methods. Details protocols for the release, derivatization, and analysis of sialic acids from biological samples, including HPLC and mass spectrometry methods. [Link]

  • Sialic Acid Biosynthesis and its Regulation: The Journal of Biological Chemistry. Contains numerous research articles detailing the enzymes and regulatory mechanisms of the sialic acid biosynthetic pathway. [Link]

  • Flow Cytometry Protocols: Current Protocols in Cytometry. A standard source for detailed protocols on cell staining and analysis by flow cytometry. [Link]

Application

Application Notes and Protocols: The Use of N-propanoyl-D-mannosamine in Cell Culture for Metabolic Glycoengineering

Authored by a Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-, m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-, more commonly known as N-propanoyl-D-mannosamine (ManNProp) , in cell culture. This document delves into the underlying principles of its application in metabolic glycoengineering, offers detailed protocols for its use, and provides insights into the expected outcomes and data analysis.

Introduction: A Tool for Precision Glycoengineering

Cell surface glycans play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and adhesion. The ability to modulate the composition of these glycans offers a powerful strategy to study their function and to engineer cellular behavior for therapeutic purposes. Metabolic glycoengineering is a technique that enables the introduction of non-natural monosaccharides into cellular glycans, thereby altering their structure and function[1][2].

N-propanoyl-D-mannosamine (ManNProp) is a synthetic, cell-permeable precursor of a non-natural sialic acid, N-propanoylneuraminic acid (Neu5Prop). When introduced into cell culture media, ManNProp is taken up by cells and processed through the endogenous sialic acid biosynthetic pathway. This results in the incorporation of Neu5Prop onto cell surface glycoproteins and glycolipids, effectively remodeling the cellular glycocalyx[1][2]. This targeted modification allows for the investigation of sialic acid-dependent interactions and has the potential to beneficially influence certain disease processes[2].

Mechanism of Action: Hijacking the Sialic Acid Biosynthetic Pathway

The utility of ManNProp in metabolic glycoengineering stems from the promiscuity of the enzymes in the sialic acid biosynthetic pathway. These enzymes can tolerate and process analogs of their natural substrates. The metabolic conversion of ManNProp to the cell surface-expressed Neu5Prop follows a series of intracellular steps:

  • Cellular Uptake: ManNProp is transported into the cell.

  • Phosphorylation: ManNProp is phosphorylated by N-acetyl-D-mannosamine kinase (MNK) to form ManNProp-6-phosphate.

  • Condensation: N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNProp-6-phosphate with phosphoenolpyruvate (PEP) to yield Neu5Prop-9-phosphate.

  • Dephosphorylation: N-acetylneuraminate-9-phosphate phosphatase (NANP) removes the phosphate group to produce Neu5Prop.

  • Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Prop by coupling it to cytidine monophosphate (CMP), forming CMP-Neu5Prop.

  • Glycosylation: In the Golgi apparatus, various sialyltransferases transfer Neu5Prop from CMP-Neu5Prop to the terminal positions of N-glycans, O-glycans, and glycolipids.

This process results in the display of the non-natural Neu5Prop on the cell surface, where it can alter the biophysical and biological properties of the cell.

Sialic_Acid_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Golgi Golgi Apparatus ManNProp N-propanoyl-D-mannosamine (ManNProp) ManNProp_6P ManNProp-6-phosphate ManNProp->ManNProp_6P MNK Neu5Prop_9P Neu5Prop-9-phosphate ManNProp_6P->Neu5Prop_9P NANS Neu5Prop_cyto N-propanoylneuraminic acid (Neu5Prop) Neu5Prop_9P->Neu5Prop_cyto NANP CMP_Neu5Prop CMP-Neu5Prop Neu5Prop_cyto->CMP_Neu5Prop CMAS Modified_Glycoconjugate Modified Glycoconjugate (with Neu5Prop) CMP_Neu5Prop->Modified_Glycoconjugate Sialyltransferases Glycoconjugate Glycoconjugate Glycoconjugate->Modified_Glycoconjugate

Caption: Metabolic pathway of N-propanoyl-D-mannosamine (ManNProp) to cell surface glycan incorporation.

Applications in Cell Culture

The ability to remodel the cell surface with ManNProp has several important applications in research and development:

  • Modulation of Cell Adhesion: Sialic acids are key components of ligands for selectins, a class of adhesion molecules. By altering sialic acid structures with ManNProp, it is possible to modulate cell adhesion properties. For instance, supplementing mesenchymal stromal cells (MSCs) with ManNProp has been shown to increase the expression of the sialyl Lewis x (sLex) epitope, which can be important for targeting these cells to bone marrow[1].

  • Studying Glycan Function: ManNProp provides a powerful tool to investigate the role of sialic acids in various biological processes. By comparing the behavior of control and ManNProp-treated cells, researchers can elucidate the specific functions of sialylated glycans in cell signaling, differentiation, and migration[1].

  • Development of Cell-Based Therapies: The surface properties of therapeutic cells, such as MSCs, are critical for their biodistribution and efficacy. Metabolic glycoengineering with ManNProp offers a means to enhance the therapeutic potential of these cells by modifying their surface glycosylation[1].

  • Probing Sialic Acid-Dependent Pathogen Interactions: Many viruses and bacteria utilize cell surface sialic acids as receptors for entry into host cells[3]. By introducing non-natural sialic acids like Neu5Prop, it may be possible to interfere with these interactions and inhibit pathogen binding and infection.

Detailed Protocols

Protocol 1: Preparation of ManNProp Stock Solution

Materials:

  • N-propanoyl-D-mannosamine (ManNProp) powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Determine the desired stock concentration (e.g., 50 mM).

  • Calculate the mass of ManNProp powder required. The molecular weight of ManNProp is 249.24 g/mol .

  • In a sterile environment (e.g., a laminar flow hood), dissolve the calculated mass of ManNProp in sterile PBS or cell culture medium.

  • Gently vortex or swirl the tube until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Metabolic Labeling of Cultured Cells with ManNProp

Materials:

  • Cultured cells of interest

  • Complete cell culture medium appropriate for the cell line

  • ManNProp stock solution (from Protocol 1)

  • Sterile culture plates or flasks

Procedure:

  • Plate the cells at a suitable density in culture plates or flasks and allow them to adhere and enter logarithmic growth phase.

  • Prepare the ManNProp-supplemented culture medium by diluting the ManNProp stock solution to the desired final concentration. Typical final concentrations range from 10 µM to 100 µM, but the optimal concentration should be determined empirically for each cell type.

  • Remove the existing culture medium from the cells and replace it with the ManNProp-supplemented medium.

  • Culture the cells for a period of 2 to 5 days. The optimal incubation time will vary depending on the cell type and the turnover rate of its cell surface glycans.

  • As a negative control, culture an identical set of cells in medium without ManNProp.

  • If required, replace the medium with fresh ManNProp-supplemented medium every 2-3 days.

  • After the incubation period, harvest the cells for downstream analysis.

Protocol 3: Analysis of ManNProp-Induced Glycosylation Changes by Flow Cytometry

Materials:

  • ManNProp-treated and control cells

  • Fluorescently labeled lectins or antibodies that recognize specific glycan structures (e.g., an antibody against sLex)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Wash the cells with cold flow cytometry buffer.

  • Resuspend the cells in flow cytometry buffer at a concentration of approximately 1x10^6 cells/mL.

  • Add the fluorescently labeled lectin or antibody to the cell suspension at the manufacturer's recommended concentration.

  • Incubate the cells on ice for 30-60 minutes, protected from light.

  • Wash the cells twice with cold flow cytometry buffer to remove unbound lectin or antibody.

  • Resuspend the cells in flow cytometry buffer.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population. An increase in fluorescence intensity in the ManNProp-treated cells compared to the control cells indicates a change in the expression of the target glycan epitope[1].

Data Interpretation and Expected Outcomes

The successful incorporation of Neu5Prop into cellular glycans can be confirmed by various analytical techniques, including mass spectrometry and HPLC[2]. The biological consequences of this modification can be assessed by functional assays such as cell adhesion assays or by flow cytometry to detect changes in specific glycan epitopes.

Parameter Expected Outcome with ManNProp Treatment Analytical Method
Sialic Acid Composition Replacement of N-acetylneuraminic acid (Neu5Ac) with N-propanoylneuraminic acid (Neu5Prop). The degree of replacement can vary.Mass Spectrometry, HPLC[1][2]
sialyl Lewis x (sLex) Expression Increased expression in certain cell types, such as MSCs.Flow Cytometry, Western Blot[1]
Polysialic Acid Expression Can be reduced, especially with longer N-acyl chain analogs of mannosamine.Western Blot[2]
Cell Adhesion May be altered depending on the cell type and the adhesion molecules involved.Cell Adhesion Assays

Experimental Workflow

Experimental_Workflow start Start: Cell Seeding prep_media Prepare ManNProp- supplemented Media start->prep_media treatment Incubate Cells with ManNProp (2-5 days) prep_media->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis fc Flow Cytometry analysis->fc ms Mass Spectrometry analysis->ms wb Western Blot analysis->wb functional Functional Assays analysis->functional end End: Data Interpretation fc->end ms->end wb->end functional->end

Caption: A typical experimental workflow for metabolic glycoengineering with ManNProp.

Troubleshooting

Issue Possible Cause Suggested Solution
No observable change in glycosylation - Insufficient concentration of ManNProp.- Insufficient incubation time.- Cell line is resistant to ManNProp uptake or metabolism.- Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Verify the expression of key enzymes in the sialic acid pathway in your cell line.
Cell toxicity or reduced viability - ManNProp concentration is too high.- Contamination of the ManNProp stock solution.- Reduce the concentration of ManNProp.- Ensure the stock solution is sterile-filtered and properly stored.
High background in flow cytometry - Incomplete washing of cells.- Non-specific binding of lectin or antibody.- Increase the number of washing steps.- Include an appropriate isotype control for antibody staining or a blocking step.

References

  • Almarza, E., et al. (2014). Metabolic glycoengineering of mesenchymal stromal cells with N-propanoylmannosamine. PLoS One, 9(1), e85538. [Link]

  • Büll, C., et al. (2017). Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study. Chemistry, 23(38), 9036-9045. [Link]

  • Büll, C., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 56623. [Link]

  • Varki, A., & Schauer, R. (1998). Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids. Methods in Enzymology, 299, 3-17. [Link]

  • Prescher, J. A., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(22), 4030-4033. [Link]

  • Macauley, M. S., & Wu, P. (2017). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Glycobiology, 27(8), 734-745. [Link]

  • Hu, X., et al. (2016). d-Mannose: Properties, Production, and Applications: An Overview. Comprehensive Reviews in Food Science and Food Safety, 15(4), 773-785. [Link]

  • Ferrara, N., et al. (2020). Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways. Nature Communications, 11(1), 6330. [Link]

  • Lisanti, M. P., et al. (1991). Mannosamine, a novel inhibitor of glycosylphosphatidylinositol incorporation into proteins. The EMBO Journal, 10(8), 1969-1977. [Link]

  • Lisanti, M. P., et al. (1991). Mannosamine, a novel inhibitor of glycosylphosphatidylinositol incorporation into proteins. The EMBO Journal, 10(8), 1969-1977. [Link]

  • Poosarla, V. G., et al. (2017). Dispersal and Inhibitory Roles of Mannose, 2-Deoxy-D-Glucose, and N-Acetylgalactosaminidase on the Biofilm of Desulfovibrio vulgaris. Applied and Environmental Microbiology, 83(19), e01150-17. [Link]

  • Paul, B., et al. (1983). N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis. Journal of Pharmaceutical Sciences, 72(7), 748-751. [Link]

  • Ferrara, N., et al. (2020). Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways. Nature Communications, 11(1), 6330. [Link]

  • Vicariotto, F. (2021). Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products. European Review for Medical and Pharmacological Sciences, 25(5), 2370-2375. [Link]

  • Zhang, H., et al. (2025). N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. Biotechnology and Bioengineering. [Link]

  • Lenger, S. M., et al. (2020). D-mannose for preventing and treating urinary tract infections. Cochrane Database of Systematic Reviews, (8), CD013615. [Link]

  • Vicariotto, F. (2021). Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products. European Review for Medical and Pharmacological Sciences, 25(5), 2370-2375. [Link]

  • Juge, N., et al. (2016). How bacteria utilize sialic acid during interactions with the host: snip, snatch, dispatch, match and attach. Current Opinion in Structural Biology, 38, 10-18. [Link]

  • Revilla-Nuin, B., et al. (2002). Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production. FEBS Letters, 511(1-3), 97-101. [Link]

  • Pelenghi, S., et al. (2023). Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for Its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence. Preprints. [Link]

  • Vimr, E. R., & Troy, F. A. (2004). Diversity of Microbial Sialic Acid Metabolism. Microbiology and Molecular Biology Reviews, 68(1), 132-153. [Link]

  • Belyanchikov, N. V., et al. (2018). The Efficiency of Fatty Acids, N-Acetyl-D-Mannosamine, and N-Acetylneuraminic Acid for a Change in the Sialylation Profile of Recombinant Darbepoetin Alfa in CHO Cell Culture. Applied Biochemistry and Microbiology, 54(4), 415-422. [Link]

  • Wikipedia. (n.d.). N-Acetylmannosamine. Retrieved from [Link]

  • Spivak, C. T., et al. (2009). Process for the preparation of n-acetyl-d-mannosamine monohydrate.

Sources

Method

Application Notes &amp; Protocols: D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- (N-Propanoyl-D-mannosamine) as a Molecular Probe for Metabolic Glycoengineering

Prepared by: Gemini, Senior Application Scientist Introduction: A Subtle Probe for Sialic Acid Biology In the field of chemical biology, molecular probes provide an indispensable window into complex biological processes....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Subtle Probe for Sialic Acid Biology

In the field of chemical biology, molecular probes provide an indispensable window into complex biological processes. D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-, more commonly known as N-Propanoyl-D-mannosamine (ManNProp), is a powerful yet subtle molecular probe for the study of sialic acid biosynthesis and function.[1][2] As an unnatural analog of the natural precursor N-acetyl-D-mannosamine (ManNAc), ManNProp is utilized in a technique called Metabolic Glycoengineering (MGE).[3][4] This technique leverages the inherent tolerance of the cellular metabolic machinery to process modified monosaccharides.[1][5] When introduced to cells, ManNProp intercepts the sialic acid biosynthetic pathway, leading to the expression of N-propanoylneuraminic acid (Neu5Prop)—a modified sialic acid—on the cell surface glycocalyx.[1][6]

Unlike bioorthogonal probes equipped with azides or alkynes for "click chemistry," ManNProp introduces a minimal structural modification—an ethyl group in place of a methyl group on the N-acyl side chain. This subtlety is its primary strength. The resulting +14 Da mass difference between the natural N-acetylneuraminic acid (Neu5Ac) and the engineered Neu5Prop is readily detectable by mass spectrometry, allowing for precise tracking and quantification of sialic acid incorporation and turnover.[5] Furthermore, the presence of Neu5Prop can modulate the biological functions of sialoglycans, affecting processes like cell adhesion and receptor recognition, thereby providing a tool to both observe and influence cellular behavior.[2][7]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using ManNProp as a molecular probe for researchers, scientists, and drug development professionals.

Principle of the Method: Hijacking the Sialic Acid Biosynthetic Pathway

The utility of ManNProp is grounded in the remarkable permissiveness of the enzymes within the sialic acid biosynthetic pathway.[5][8] This pathway is a fundamental cellular process responsible for producing the sialic acids that cap the glycan chains of many cell-surface glycoproteins and glycolipids.[9][10]

The Natural Pathway: The biosynthesis of the most common sialic acid, Neu5Ac, begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc).[9] In the pathway's rate-limiting step, the enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) converts UDP-GlcNAc into N-acetyl-D-mannosamine (ManNAc).[9][11] ManNAc is then phosphorylated, condensed with phosphoenolpyruvate (PEP), and ultimately converted to Neu5Ac.[10] In the nucleus, Neu5Ac is activated to CMP-Neu5Ac, which is then transported to the Golgi apparatus.[9][10] Here, sialyltransferases transfer the Neu5Ac moiety to the termini of nascent glycan chains.[10]

Metabolic Interception with ManNProp: When cells are cultured in the presence of ManNProp, it is taken up and recognized by the same enzymatic machinery.[3] The cell's enzymes process ManNProp in a manner analogous to the natural ManNAc, converting it into the corresponding N-propanoylneuraminic acid (Neu5Prop).[6] This non-natural sialic acid is subsequently activated to CMP-Neu5Prop, transported to the Golgi, and incorporated onto cell surface glycoconjugates.[3][6] The result is a remodeled cell surface, where a portion of the native Neu5Ac residues is replaced by Neu5Prop.[1]

Sialic_Acid_Pathway cluster_Cytoplasm Cytoplasm UDP_GlcNAc UDP-GlcNAc ManNAc N-Acetyl-D-mannosamine (ManNAc) UDP_GlcNAc->ManNAc GNE Enzyme (Natural Pathway) Neu5Ac N-Acetylneuraminic Acid (Neu5Ac) ManNAc->Neu5Ac ManNProp N-Propanoyl-D-mannosamine (ManNProp) Neu5Prop N-Propanoylneuraminic Acid (Neu5Prop) ManNProp->Neu5Prop CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac Activation CMP_Neu5Prop CMP-Neu5Prop Neu5Prop->CMP_Neu5Prop Activation Glycan_Ac Sialylated Glycoconjugate (Neu5Ac-capped) CMP_Neu5Ac->Glycan_Ac Sialyltransferases Glycan_Prop Sialylated Glycoconjugate (Neu5Prop-capped) CMP_Neu5Prop->Glycan_Prop Sialyltransferases

Caption: Metabolic interception of the sialic acid pathway by ManNProp.

Applications and Field-Proven Insights

The introduction of Neu5Prop in place of Neu5Ac can lead to significant and measurable changes in cellular function and glycan profiles.

  • Modulation of Cellular Adhesion and Recognition: The glycocalyx is a critical mediator of cell-cell and cell-matrix interactions.[7] Altering the terminal sialic acid structure can directly impact these functions. For instance, treating HL60 cells with ManNProp has been shown to increase their adhesion to fibronectin by activating β1-integrin.[7] This capability allows researchers to probe the role of sialic acids in cell adhesion, migration, and signaling.

  • Probing Sialic Acid Dynamics with Mass Spectrometry: ManNProp serves as an excellent tool for mass spectrometry-based glycomics. In a study on mesenchymal stromal cells (MSCs), supplementation with ManNProp resulted in approximately half of the Neu5Ac being replaced by Neu5Prop in cell surface N-glycans.[1] This replacement was readily quantifiable due to the +14 Da mass shift, providing a direct readout of metabolic flux through the pathway.[5]

  • Uncovering Secondary Effects on Glycosylation: The effects of ManNProp are not always limited to the simple substitution of Neu5Ac. In MSCs, ManNProp treatment also led to an increase in multiply fucosylated N-glycan species, such as those containing Lewis x epitopes, as well as an increase in more complex tri- and tetra-antennary N-glycans.[1][5] This suggests that perturbing the sialic acid pathway with ManNProp can have broader, systemic effects on the overall glycosylation profile of a cell, revealing intricate cross-talk between different glycosylation pathways.

  • Modulation of Polysialic Acid (polySia) Expression: Treatment with N-acyl modified mannosamines, including ManNProp, can reduce the expression of polysialic acid (polySia) on neuronal cells.[2][4] This effect can influence neuronal growth and differentiation, making ManNProp a valuable tool for neurobiology research.[2]

Quantitative Data and Probe Characteristics

The following table summarizes the key properties and typical experimental parameters for using ManNProp.

ParameterDescriptionValue / RangeSource(s)
Probe Name Common abbreviation for the molecular probe.ManNProp[1][2]
Full Chemical Name D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-N/ATopic
Molecular Weight C8H17NO6223.22 g/mol N/A
Mass Difference Mass increase of Neu5Prop vs. natural Neu5Ac.+14 Da[5]
Typical Concentration Recommended range for cell culture experiments.10 - 100 µM[8][12]
Typical Incubation Time Duration of cell exposure to the probe.24 - 96 hours[12][13]
Cytotoxicity General toxicity profile.Negligible at effective concentrations.[3]
Primary Detection Main analytical methods for detecting incorporation.Mass Spectrometry (MS), HPLC[1][2][4]

Experimental Protocols

The following protocols provide a framework for the successful application of ManNProp in a research setting. It is crucial to optimize parameters such as concentration and incubation time for each specific cell line and experimental goal.

Overall Experimental Workflow

Workflow cluster_analysis Analytical Options Start Start: Adherent or Suspension Cells Incubate Metabolic Labeling: Incubate cells with ManNProp (24-96h) Start->Incubate Harvest Harvest Cells: Wash to remove excess probe Incubate->Harvest Analysis Downstream Analysis Harvest->Analysis MS Mass Spectrometry: Analyze Glycans (e.g., N-glycome) Analysis->MS HPLC HPLC Analysis: Quantify Sialic Acids (Neu5Ac vs Neu5Prop) Analysis->HPLC Flow Flow Cytometry: Assess changes in cell surface epitopes Analysis->Flow

Caption: General workflow for metabolic glycoengineering with ManNProp.

Basic Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for incubating cultured mammalian cells with ManNProp to achieve metabolic incorporation.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • N-Propanoyl-D-mannosamine (ManNProp)

  • Sterile PBS or cell culture grade water for stock solution

  • Sterile 0.22 µm filter

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of harvesting. Adherent cells can be grown in plates or flasks, while suspension cells should be cultured in flasks with appropriate agitation.

  • Prepare ManNProp Stock Solution: a. Prepare a 100 mM stock solution of ManNProp in sterile PBS or water. b. Gently warm and vortex if necessary to ensure complete dissolution. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. d. Store the stock solution in aliquots at -20°C.

  • Metabolic Labeling: a. Thaw an aliquot of the ManNProp stock solution. b. Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration (e.g., 20 µM, 40 µM, or as optimized for your cell line).[12] c. For a negative control, prepare a parallel culture with medium containing an equivalent volume of the vehicle (PBS or water). d. Remove the existing medium from the cells and replace it with the ManNProp-containing medium (or control medium). e. Incubate the cells for 24 to 96 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time depends on the cell type's metabolic rate and glycan turnover.[12]

  • Cell Harvesting: a. Adherent cells: Wash the cell monolayer twice with cold PBS, then detach using a cell scraper or a gentle dissociation reagent (e.g., Trypsin-EDTA). b. Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the harvested cell pellet twice with cold PBS to remove any residual medium and unincorporated probe. d. The cell pellet is now ready for downstream analysis.

Basic Protocol 2: Verification of Incorporation by Mass Spectrometry (N-Glycan Analysis)

This protocol provides a conceptual outline for verifying Neu5Prop incorporation into the N-glycome of labeled cells.

Procedure:

  • Protein Extraction & Glycan Release: a. Lyse the harvested cell pellet from Protocol 1. b. Isolate total cellular proteins or, for a more targeted analysis of the cell surface, biotinylate surface proteins on intact cells before lysis and capture them on streptavidin beads.[5] c. Denature the proteins and release the N-linked glycans using an enzyme such as PNGase F.

  • Glycan Cleanup and Permethylation: a. Purify the released N-glycans from peptides and salts using a solid-phase extraction (SPE) method. b. Chemically derivatize the glycans (e.g., via permethylation) to improve their stability and ionization efficiency for mass spectrometry.

  • Mass Spectrometry Analysis: a. Analyze the permethylated glycans using MALDI-TOF MS or LC-ESI-MS.[1] b. Expected Result: Compare the mass spectra of glycans from ManNProp-treated cells and control cells. Look for sialylated glycan peaks in the ManNProp sample that are shifted by +14 Da for each incorporated Neu5Prop residue relative to the corresponding Neu5Ac-containing glycan in the control.[5] For example, a glycan containing one sialic acid will appear as a pair of peaks separated by 14 Da.

Basic Protocol 3: Quantification of Sialic Acids by HPLC

This protocol allows for the quantification of total Neu5Ac and Neu5Prop released from cellular glycoconjugates.[2][6]

Materials:

  • Harvested cell pellet

  • 2 M Acetic Acid

  • DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling reagent

  • HPLC system with a fluorescence detector

Procedure:

  • Sialic Acid Release: a. Resuspend the cell pellet in 2 M acetic acid. b. Hydrolyze the sample by incubating at 80°C for 3 hours to release all sialic acids from their glycoconjugates. c. Centrifuge to pellet debris and collect the supernatant containing the released sialic acids.

  • Fluorescent Derivatization: a. Add the DMB labeling reagent to the supernatant. b. Incubate at 50-60°C in the dark for 2-3 hours. The DMB reagent reacts specifically with α-keto acids like sialic acids to form a highly fluorescent derivative.[6]

  • HPLC Analysis: a. Analyze the DMB-labeled sample using a reverse-phase HPLC column. b. Use a fluorescence detector set to the appropriate excitation/emission wavelengths for the DMB adduct. c. Expected Result: The chromatogram will show distinct peaks for DMB-Neu5Ac and DMB-Neu5Prop.[6] The retention time for DMB-Neu5Prop will be slightly different from DMB-Neu5Ac due to the increased hydrophobicity of the propanoyl group. Quantify the area under each peak to determine the relative abundance of each sialic acid species.[2]

Troubleshooting and Key Considerations

  • Cell Viability: Although ManNProp generally exhibits low cytotoxicity, it is best practice to perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) when establishing optimal labeling conditions for a new cell line.[3][14]

  • Probe Purity: Ensure the use of high-purity ManNProp to avoid confounding results from contaminants.

  • Optimization is Key: The efficiency of ManNProp incorporation can vary significantly between cell types. It is recommended to perform a dose-response and time-course experiment (e.g., 10-100 µM ManNProp for 24, 48, 72 hours) to determine the optimal conditions for your system.

  • Choosing the Right Probe: ManNProp is ideal for studying the biological consequences of a subtle modification and for mass-based detection. If the goal is to attach a reporter molecule (like a fluorophore or biotin) for visualization or affinity purification, consider using ManNAc analogs with bioorthogonal functional groups, such as N-azidoacetylmannosamine (ManNAz), for subsequent click chemistry reactions.[7][8][13]

References

  • Niemelä, R., et al. (2014). Metabolic glycoengineering of mesenchymal stromal cells with N-propanoylmannosamine. Glycobiology, 24(10), 917-928. [Link]

  • Wratil, P. R., & Horstkorte, R. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 55746. [Link]

  • Wratil, P. R., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. JoVE (Journal of Visualized Experiments), (129), e55746. [Link]

  • ResearchGate. (n.d.). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines | Request PDF. [Link]

  • ResearchGate. (n.d.). Biosynthetic pathways for some common sialylated glycans and... | Download Scientific Diagram. [Link]

  • Niemelä, R., et al. (2014). Metabolic glycoengineering of mesenchymal stromal cells with N-propanoylmannosamine. PMC. [Link]

  • Li, S., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Bioengineering and Biotechnology, 10, 835581. [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf. [Link]

  • Chefalo, P., et al. (2005). Efficient Metabolic Engineering of GM3 on Tumor Cells by N-Phenylacetyl-D-mannosamine. Journal of Immunology, 175(10), 6406-6414. [Link]

  • Büll, C., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Science, 14(20), 5478-5486. [Link]

  • Mattson, D. M., et al. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. Current Protocols, 3(6), e822. [Link]

  • Naidu, N. V., et al. (2012). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Glycobiology, 22(7), 977-985. [Link]

  • ResearchGate. (n.d.). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids | Request PDF. [Link]

  • ResearchGate. (n.d.). Overview of the sialic acid biosynthetic pathway. The bifunctional... | Download Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. [Link]

  • Wratil, P. R., & Horstkorte, R. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. PMC. [Link]

  • Kayser, H., et al. (1992). Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-hexosamines as precursors. Journal of Biological Chemistry, 267(24), 16934-16938. [Link]

  • Wikipedia. (n.d.). N-Acetylmannosamine. [Link]

Sources

Application

"D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" in glycan synthesis

Application Note: Metabolic Glycoengineering with -Propanoylmannosamine (ManNProp)[1][2] Executive Summary Molecule: 2-deoxy-2-[(1-oxopropyl)amino]-D-Mannose ( -Propanoylmannosamine / ManNProp). CAS: 105626-08-0 (Generic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Glycoengineering with -Propanoylmannosamine (ManNProp)[1][2]

Executive Summary

Molecule: 2-deoxy-2-[(1-oxopropyl)amino]-D-Mannose (


-Propanoylmannosamine / ManNProp).
CAS:  105626-08-0 (Generic for 

-acyl analogs, specific may vary). Primary Application: Metabolic Oligosaccharide Engineering (MOE).[1][2]

This guide details the utilization of ManNProp , a non-natural analog of


-acetylmannosamine (ManNAc), to modulate the sialic acid composition of the cellular glycocalyx. Unlike azide- or alkyne-functionalized analogs (e.g., ManNAz) designed primarily for bioorthogonal labeling, ManNProp is frequently employed to alter the physicochemical properties  of cell surface sialic acids. By extending the 

-acyl side chain by a single methylene unit (acetyl

propanoyl), researchers can probe the steric tolerance of sialyltransferases, modulate viral entry (e.g., polyomavirus), and stimulate neurite outgrowth in neuronal models.

Part 1: Mechanistic Basis

The "Trojan Horse" Pathway

ManNProp exploits the promiscuity of the vertebrate sialic acid biosynthetic pathway. It bypasses the rate-limiting feedback inhibition of UDP-GlcNAc 2-epimerase (GNE) and enters the pathway at the kinase step.

Key Bottleneck: The efficiency of ManNProp incorporation is dictated by ManNAc 6-kinase (the kinase domain of GNE), which tolerates the propyl extension but shows reduced activity for longer chains (e.g., butanoyl, pentanoyl). Once phosphorylated, the intermediate is processed by NANS (Neu5Ac synthase) and CMAS (CMP-Neu5Ac synthetase) before Golgi transport.

Pathway Visualization

The following diagram illustrates the metabolic trajectory of ManNProp compared to the natural substrate ManNAc.

SialicAcidPathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus ManNAc ManNAc (Natural) ManNProp ManNProp (Synthetic Input) GNE_Kinase Enz: GNE (Kinase Domain) *Bottleneck* ManNProp->GNE_Kinase ManNProp6P ManNProp-6-P NANS Enz: NANS (Sialic Acid Synthase) ManNProp6P->NANS SiaNProp Neu5Prop (Sialic Acid Analog) CMAS Enz: CMAS SiaNProp->CMAS Translocation GNE_Kinase->ManNProp6P NANS->SiaNProp CMP_SiaNProp CMP-Neu5Prop (Activated Donor) STs Enz: Sialyltransferases CMP_SiaNProp->STs Golgi Transport CMAS->CMP_SiaNProp Glycan Nascent Glycoprotein Glycan->STs SialylGlycan Sialylated Glycan (Surface Display) STs->SialylGlycan

Caption: Metabolic flux of ManNProp. The GNE kinase step is the critical gatekeeper determining incorporation efficiency.

Part 2: Chemical Synthesis Protocol

While ManNProp is occasionally available commercially, in-house synthesis from inexpensive Mannosamine HCl is often required for large-scale studies.

Objective: Synthesize


-propanoyl-D-mannosamine from D-mannosamine hydrochloride.
Reagents
  • D-Mannosamine hydrochloride (Starting Material)[3][4]

  • Propionic anhydride (Acylating agent)

  • Sodium methoxide (NaOMe) or Triethylamine (Base)

  • Methanol (Solvent)

  • Diethyl ether (Precipitation)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq (e.g., 1 g) of D-mannosamine hydrochloride in anhydrous methanol (10 mL/g).

  • Neutralization: Add 1.1 eq of sodium methoxide (0.5 M in MeOH) to neutralize the HCl salt. Stir for 15 min at Room Temperature (RT).

  • Acylation: Cool the solution to 0°C on ice. Dropwise add 1.2 eq of propionic anhydride.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Methanol:Water 6:3:1) or LC-MS.

    • Note: Ninhydrin stain will disappear as the free amine is consumed.

  • Purification:

    • Concentrate the methanol solution under reduced pressure.

    • Option A (Crystallization): Redissolve in a minimum amount of hot ethanol/methanol and precipitate by adding diethyl ether.

    • Option B (Flash Column): If impurities persist, purify via silica gel chromatography using a gradient of DCM/MeOH (90:10

      
       80:20).
      
  • Yield Verification: Confirm identity via

    
    H-NMR (
    
    
    
    ). Look for the characteristic propyl triplet/quartet and the mannose anomeric proton.

Part 3: Cell Culture & Metabolic Labeling

This protocol describes the incubation of mammalian cells (e.g., HEK293, Jurkat, or CHO) with ManNProp.

Experimental Design Parameters
ParameterRecommendationRationale
Concentration 50 µM – 2.0 mMHigher concentrations (vs. ManNAz) are often needed for functional modulation to outcompete endogenous ManNAc.
Duration 48 – 72 HoursSufficient time for turnover of the existing glycan pool.
Media Low Glucose/Pyruvate (Optional)High glucose can increase endogenous UDP-GlcNAc, competing with the analog.
Control ManNAc (Natural)Essential to distinguish effects of the propyl group from general sialic acid upregulation.
Protocol
  • Seeding: Seed cells at 30–40% confluence in 6-well plates (adherent) or

    
     cells/mL (suspension).
    
  • Stock Preparation: Prepare a 100 mM stock of ManNProp in sterile PBS or culture media. Filter sterilize (0.22 µm).

  • Treatment: Add ManNProp to the culture media to reach the desired final concentration (e.g., 1 mM).

    • Tip: For sensitive cell lines, perform a toxicity titration (CellTiter-Glo) first. ManNProp is generally non-toxic up to 5 mM.

  • Incubation: Incubate at 37°C / 5% CO

    
     for 72 hours.
    
  • Harvesting: Wash cells

    
     with cold PBS to remove non-incorporated sugar. Proceed immediately to analysis.
    

Part 4: Analysis & Validation (DMB-HPLC)

To prove that ManNProp was converted to


-propanoylneuraminic acid (Neu5Prop) and displayed on the surface, we use DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatization.
Principle

Sialic acids are released from the cell surface by mild acid hydrolysis, reacted with DMB to form fluorescent quinoxalinones, and separated by Reverse-Phase HPLC. Neu5Prop will elute with a distinct retention time compared to Neu5Ac (natural).

Workflow Diagram

DMB_Workflow Step1 1. Acid Hydrolysis (2M HOAc, 80°C, 3h) Step2 2. DMB Labeling (50°C, 2.5h, Dark) Step1->Step2 Step3 3. HPLC Separation (C18 Column) Step2->Step3 Step4 4. Fluorescence Detection (Ex 373nm / Em 448nm) Step3->Step4

Caption: DMB-HPLC workflow for validating Neu5Prop incorporation.

Detailed Procedure
  • Release: Resuspend cell pellet in 2 M Acetic Acid. Incubate at 80°C for 3 hours.

  • Filtration: Centrifuge (14,000 x g, 10 min) and collect the supernatant (contains released sialic acids). Pass through a 10k MWCO filter if protein contamination is high.

  • Derivatization Reagent: Mix:

    • DMB (7 mM)

    • Sodium Hydrosulfite (18 mM)

    • 
      -mercaptoethanol (1 M)
      
    • In 1.4 M Acetic Acid.

  • Reaction: Mix 100 µL sample + 100 µL Reagent. Heat at 50°C for 2.5 hours in the dark (DMB is light sensitive).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters Symmetry).

    • Mobile Phase: Isocratic 85% Water / 7% Methanol / 8% Acetonitrile (percentages may vary based on column).

    • Flow: 0.9 mL/min.[5]

    • Detection: Fluorescence (Ex: 373 nm, Em: 448 nm).

  • Data Interpretation:

    • Neu5Ac (Natural): Elutes earlier (more polar).

    • Neu5Prop (Modified): Elutes later (due to the extra methylene group increasing hydrophobicity).

    • Calculation: % Incorporation = Area(Neu5Prop) / [Area(Neu5Ac) + Area(Neu5Prop)].

Part 5: References

  • Keppler, O. T., et al. (1995). "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry.

  • Kayser, H., et al. (1992). "Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-mannosamine." Journal of Biological Chemistry.

  • Mahal, L. K., et al. (1997). "Engineering Chemical Reactivity on Cell Surfaces Through Oligosaccharide Biosynthesis." Science.

  • Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry. (Standard DMB Protocol Basis).

  • Jacobs, C. L., et al. (2001). "Substrate specificity of the sialic acid biosynthetic pathway." Biochemistry.

Sources

Method

Application Note: Functional Metabolic Glycoengineering using N-Propanoylmannosamine (ManNProp)

[1][2][3] Abstract & Introduction In the field of Metabolic Oligosaccharide Engineering (MOE) , researchers typically utilize bioorthogonal handles (azides or alkynes) for imaging. However, a distinct and powerful subset...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Introduction

In the field of Metabolic Oligosaccharide Engineering (MOE) , researchers typically utilize bioorthogonal handles (azides or alkynes) for imaging. However, a distinct and powerful subset of MOE involves functional glycoengineering —altering the physicochemical properties of the cell surface to modulate biological outcomes.

D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly referred to as N-Propanoylmannosamine (ManNProp) , is a synthetic analog of the natural sialic acid precursor N-acetylmannosamine (ManNAc). Unlike "clickable" analogs which are designed to be inert, ManNProp introduces an elongated hydrophobic side chain (propionyl vs. acetyl) into the sialic acid lattice. This modification is chemically subtle but biologically potent, capable of altering viral binding kinetics, stimulating neurite outgrowth, and modulating cell adhesion without the toxicity often associated with longer-chain analogs.

This guide details the mechanism, experimental protocols, and validation workflows for using ManNProp to engineer the sialome of living cells.

Mechanism of Action: The Promiscuous Pathway

The utility of ManNProp relies on the substrate permissivity of the vertebrate sialic acid biosynthetic pathway.[1][2][3] The enzymes responsible for sialic acid production, particularly the key kinase and transferases, tolerate modifications at the C-2 position of the mannosamine scaffold.

When cells are supplemented with ManNProp, the molecule intercepts the natural pathway:

  • Uptake: ManNProp enters the cytosol (likely via passive diffusion or non-specific transporters).

  • Phosphorylation: The enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase) phosphorylates it to ManNProp-6-phosphate.[3][4]

  • Condensation: Neu5Ac-9-phosphate synthase condenses it with phosphoenolpyruvate (PEP) to form N-propanoylneuraminic acid (Neu5Prop) .

  • Activation & Transfer: The analog is activated to CMP-Neu5Prop in the nucleus and transferred by sialyltransferases in the Golgi onto nascent glycoconjugates.[4]

Pathway Diagram (Graphviz)

SialicAcidPathway ManNProp ManNProp (Extracellular) ManNProp_Cyto ManNProp (Cytosol) ManNProp->ManNProp_Cyto Uptake ManNProp6P ManNProp-6-P ManNProp_Cyto->ManNProp6P GNE (Kinase) Neu5Prop Neu5Prop (Sialic Acid Analog) ManNProp6P->Neu5Prop Neu5Ac Synthase (+PEP) CMP_Neu5Prop CMP-Neu5Prop (Activated Donor) Neu5Prop->CMP_Neu5Prop CMAS (Nucleus) Glycoprotein Engineered Glycoprotein CMP_Neu5Prop->Glycoprotein Sialyltransferases (Golgi)

Figure 1: Metabolic flux of ManNProp into cell surface glycans.[1][5][2][4][6][7] The analog replaces natural Neu5Ac in the de novo biosynthesis pathway.

Key Applications

Application AreaMechanism of EffectKey Reference
Neurobiology Stimulates neurite outgrowth and plasticity by altering Neural Cell Adhesion Molecule (NCAM) polysialylation properties.Horstkorte et al. (2002)
Virology Inhibits infection of polyomaviruses and influenza by sterically hindering the viral hemagglutinin/receptor interaction.Keppler et al. (1995)
Cell Adhesion Modulates integrin-mediated adhesion (e.g.,

1-integrin activation) to fibronectin.
Villavicencio-Lorini et al. (2002)
Stem Cell Eng. Modifies surface markers on Mesenchymal Stromal Cells (MSCs) to alter biodistribution.Gagiannis et al. (2007)

Experimental Protocols

Protocol A: Cellular Treatment (Metabolic Incorporation)

Reagents Required:

  • N-Propanoylmannosamine (ManNProp).[1][5][2] Note: If not available commercially, synthesize by N-acylation of Mannosamine HCl with propionic anhydride.

  • Cell culture media (standard DMEM or RPMI).

  • Fetal Bovine Serum (FBS).

Procedure:

  • Preparation of Stock Solution:

    • Dissolve ManNProp in sterile PBS or water to create a 100 mM stock .

    • Filter sterilize (0.22 µm). Store at -20°C.

  • Cell Seeding:

    • Seed cells (e.g., CHO, HeLa, HEK293, or PC12) at 30-40% confluency.

    • Expert Tip: Avoid seeding too densely; actively dividing cells incorporate analogs more efficiently due to high turnover of surface glycans.

  • Treatment:

    • Dilute the stock into fresh culture media to a final concentration of 1 mM to 5 mM .

    • Optimization: 1 mM is often sufficient for partial replacement (~20-30%). 5 mM can achieve up to 60-70% replacement but monitor for growth inhibition.

    • Control: Treat a parallel flask with 5 mM ManNAc (natural precursor) and a Vehicle control.

  • Incubation:

    • Incubate cells for 48 to 72 hours .

    • If incubating >48 hours, replace media with fresh ManNProp-supplemented media to maintain metabolic flux.

Protocol B: Validation via DMB-HPLC (The "Gold Standard")

Since ManNProp is not fluorescent or "clickable," you cannot visualize it directly with microscopy. You must chemically validate its presence using DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatization, which specifically labels


-keto acids (sialic acids).

Workflow Diagram (Graphviz)

DMB_Workflow Step1 1. Harvest Cells (PBS Wash) Step2 2. Mild Acid Hydrolysis (2M Acetic Acid, 80°C, 3h) Step1->Step2 Step3 3. Release Free Sialic Acids (Neu5Ac & Neu5Prop) Step2->Step3 Step4 4. DMB Derivatization (50°C, 2.5h, Dark) Step3->Step4 Step5 5. HPLC Analysis (C18 Reverse Phase, Fluorescence) Step4->Step5

Figure 2: Analytical workflow for quantifying ManNProp incorporation.

Detailed Steps:

  • Sialic Acid Release:

    • Wash treated cells 3x with cold PBS.

    • Resuspend pellet in 2 M Acetic Acid .

    • Incubate at 80°C for 3 hours . This hydrolyzes the glycosidic bond, releasing sialic acids without destroying the N-acyl side chain.

  • DMB Labeling:

    • Prepare DMB Reagent: 7 mM DMB, 18 mM sodium hydrosulfite, 1 M

      
      -mercaptoethanol in 1.4 M acetic acid.
      
    • Mix 100 µL of hydrolyzed sample with 100 µL DMB reagent.

    • Incubate at 50°C for 2.5 hours in the dark.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

    • Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Water (9:7:84).

    • Detection: Fluorescence (Ex: 373 nm, Em: 448 nm).[8]

  • Data Interpretation (Self-Validation):

    • Neu5Ac (Natural): Elutes earlier (more polar).

    • Neu5Prop (Engineered): Elutes later due to the extra methylene (

      
      ) group in the propionyl chain.
      
    • Calculation: Integration of Peak Area (Neu5Prop) / [Area(Neu5Ac) + Area(Neu5Prop)] = % Incorporation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Incorporation (<10%) High competition from endogenous ManNAc or GlcNAc.Use low-serum media (serum contains sialic acids). Increase ManNProp concentration to 10 mM.
Cell Toxicity Osmotic stress or metabolic bottleneck.Do not exceed 10 mM. Check pH of media after adding ManNProp (it can be acidic).
No DMB Peak Shift Hydrolysis was too harsh (degradation) or too mild (no release).Stick strictly to 2M Acetic Acid at 80°C. Do not use strong mineral acids (HCl/H2SO4) which de-N-acylate the sugar.

References

  • Keppler, O. T., et al. (1995). Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses. Journal of Biological Chemistry.

  • Horstkorte, R., et al. (2002). Biochemical engineering of cell surface sialic acids stimulates axonal growth.[5][2] Journal of Neuroscience.

  • Schmidt, C., et al. (1998). Biochemical engineering of neural cell surfaces by the synthetic N-propanoyl-substituted neuraminic acid precursor.[6][9] Journal of Biological Chemistry.

  • Gagiannis, D., et al. (2007). Engineering the sialic acid in organs of mice using N-propanoylmannosamine.[6][10][11] Biochimica et Biophysica Acta (BBA).[6][11]

  • Campbell, C. T., et al. (2007). Metabolic oligosaccharide engineering: perspectives, applications, and future directions.[5][2] Molecular BioSystems.

Sources

Application

"D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" delivery systems for in vivo studies

Application Note: Systemic Delivery of N-Propanoylmannosamine (ManNProp) for In Vivo Metabolic Glycoengineering Abstract This guide details the formulation and administration of 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Systemic Delivery of N-Propanoylmannosamine (ManNProp) for In Vivo Metabolic Glycoengineering

Abstract

This guide details the formulation and administration of 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose (commonly referred to as N-propanoylmannosamine or ManNProp ) for in vivo studies. ManNProp is a non-natural monosaccharide precursor used in Metabolic Oligosaccharide Engineering (MOE). Unlike standard N-acetylmannosamine (ManNAc), ManNProp introduces an elongated propionyl side chain into cell-surface sialic acids. This modification is critical for interrogating sialyltransferase tolerance, modulating selectin-mediated cell adhesion, and evading viral binding. This protocol prioritizes a PEGylated Liposomal Delivery System to overcome the poor pharmacokinetic profile of free sugars and the systemic toxicity associated with peracetylated analogs.

Section 1: The Biological Mechanism

To successfully deliver ManNProp, one must understand its metabolic fate. The molecule "hijacks" the sialic acid biosynthetic pathway.[1] Because the enzymes in this pathway (specifically the kinase and the cytidylyltransferase) are permissive to N-acyl modifications, ManNProp is processed into N-propanoyl neuraminic acid (SiaNProp) and displayed on the glycocalyx.

Pathway Visualization

The following diagram illustrates the conversion of ManNProp into surface-displayed SiaNProp.

MOE_Pathway ManNProp ManNProp (Exogenous Input) ManNProp6P ManNProp-6-P ManNProp->ManNProp6P ManNAc Kinase (MNK) SiaNProp SiaNProp (Sialic Acid Analog) ManNProp6P->SiaNProp Neu5Ac Synthase (NANS) CMPSia CMP-SiaNProp (Activated Donor) SiaNProp->CMPSia CMAS (Nucleus) Golgi Golgi Apparatus (Sialyltransferases) CMPSia->Golgi Transport Surface Cell Surface Glycoconjugates Golgi->Surface Glycosylation

Figure 1: The metabolic flux of N-propanoylmannosamine (ManNProp) through the sialic acid scavenger pathway.

Section 2: Formulation Strategies

Selecting the correct delivery vehicle is the single most critical variable in in vivo MOE.

Table 1: Comparative Analysis of Delivery Modes
FeatureFree Sugar (ManNProp) Peracetylated (Ac₄ManNProp) PEG-Liposomal ManNProp (Recommended)
Solubility High (Water soluble)Low (Requires DMSO/Ethanol)High (Aqueous suspension)
Cellular Uptake Poor (Requires transporters)High (Passive diffusion)High (Endocytosis/Fusion)
Systemic Toxicity LowHigh (Liver/Kidney toxicity)Low (Biocompatible)
Circulation Time Rapid Renal Clearance (<30 min)ModerateExtended (EPR Effect possible)
In Vivo Application Not RecommendedLocal injection onlySystemic (i.v.) Administration

Expert Insight: While peracetylation (Ac₄ManNProp) is the standard for in vitro cell culture, it is often unsuitable for systemic in vivo use due to the high hydrophobicity requiring toxic co-solvents (DMSO) and non-specific accumulation in the liver. The Liposomal-Assisted Bioorthogonal Reporter (LABOR) strategy is the superior choice for systemic delivery.

Section 3: Protocol A - Preparation of Liposomal ManNProp

This protocol encapsulates ManNProp in PEGylated liposomes to enhance circulation time and reduce renal clearance.

Reagents:

  • Payload: ManNProp (Custom synthesized or commercial high-purity grade).

  • Lipids: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).

  • Stabilizer: Cholesterol.

  • Stealth Agent: DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]).

  • Solvents: Chloroform, Methanol.

Step-by-Step Formulation:

  • Lipid Film Formation:

    • Combine DPPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 .

    • Dissolve in Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

    • Evaporate solvents using a rotary evaporator at 45°C under vacuum until a thin, dry lipid film forms.

    • Desiccate overnight to remove trace solvents.

  • Hydration (Encapsulation):

    • Dissolve ManNProp in sterile PBS (pH 7.4) to a concentration of 200 mM .

    • Add the ManNProp solution to the lipid film.

    • Hydrate at 55°C (above the phase transition temperature of DPPC) for 1 hour with constant rotation. The film should fully suspend into multilamellar vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass the suspension through a polycarbonate membrane (pore size: 100 nm) using a mini-extruder.

    • Perform 11-15 passes to ensure a uniform unilamellar vesicle population (Size ~100-120 nm).

  • Purification (Dialysis):

    • Transfer liposomes to a dialysis cassette (MWCO 3.5 kDa).

    • Dialyze against 1000x volume of PBS at 4°C for 24 hours (change buffer 3 times) to remove unencapsulated ManNProp.

  • QC Validation:

    • Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

    • Target: Size 100-140 nm; PDI < 0.2.

Section 4: Protocol B - In Vivo Administration & Analysis

Animal Model: C57BL/6 Mice (6-8 weeks old). Dosage: 300 mg/kg (sugar equivalent) or ~0.7 mmol/kg.

Experimental Workflow

InVivo_Workflow cluster_0 Phase 1: Metabolic Incorporation cluster_1 Phase 2: Analysis Step1 Tail Vein Injection (Liposomal ManNProp) Step2 Metabolism Period (24 - 72 Hours) Step1->Step2 Step3 Tissue Harvest (Heart, Liver, Tumor) Step2->Step3 Step4 Ex Vivo Labeling (if ManNProp is Azide/Alkyne tagged) *See Note Below* Step3->Step4 Optional Step5 Lectin Staining (Specific for SiaNProp) Step3->Step5

Figure 2: Experimental timeline for systemic administration and analysis.

Crucial Distinction on Detection: Unlike Azide- or Alkyne-modified sugars (ManNAz), ManNProp does not have a bioorthogonal handle for click chemistry. It is a structural analog. Therefore, detection relies on:

  • Mass Spectrometry (Glycomics): To verify the mass shift (+14 Da vs Acetyl) in sialic acids.

  • Functional Assays: Assessing changes in viral binding or lectin binding.

  • Competition Assays: Co-injecting ManNProp with ManNAz. If ManNProp is incorporated, it will compete with ManNAz, reducing the click-chemistry signal (Azide) on the cell surface.

Injection Protocol:

  • Warm liposomal solution to 37°C.

  • Restrain mouse and dilate tail vein using a heat lamp.

  • Inject 100-200 µL of Liposomal ManNProp intravenously.

  • Monitor for acute toxicity (lethargy, ruffled fur) for 1 hour post-injection.

Section 5: Quality Control & Validation

To prove the system worked, you must validate the presence of the N-propanoyl group.

Method: Competition Assay (Indirect Validation) Since ManNProp lacks a fluorescent tag, use it to compete against N-azidoacetylmannosamine (ManNAz).

  • Group A: Inject Liposomal ManNAz (Positive Control).

  • Group B: Inject Liposomal ManNAz + Liposomal ManNProp (1:1 ratio).

  • Readout: Harvest tissue -> React with DBCO-Cy5 (Click Chemistry) -> Flow Cytometry.

  • Expected Result: Group B should show significantly lower fluorescence than Group A, proving that ManNProp successfully competed for the biosynthetic enzymes and was incorporated into the glycocalyx.

References

  • Xie, R., et al. (2016). "In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Keppler, O. T., et al. (1995). "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. [Link]

  • Campbell, C. T., et al. (2007). "Metabolic Oligosaccharide Engineering: Perspectives, Applications, and Future Directions." Molecular BioSystems. [Link]

  • Wratil, P. R., et al. (2016). "Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines." Angewandte Chemie International Edition. [Link]

  • Almaraz, R. T., et al. (2012). "Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: Cytotoxicity, metabolic flux, and glycan-display considerations." Biotechnology and Bioengineering. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-

Welcome to the Technical Support Center for D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-, also known as N-propionyl-D-mannosamine. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-, also known as N-propionyl-D-mannosamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important mannosamine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Introduction

N-propionyl-D-mannosamine is a key intermediate in the synthesis of various biologically active molecules, including sialic acid analogues for metabolic glycoengineering.[1] Its synthesis, often achieved through the N-acylation of D-mannosamine or the epimerization of the more readily available N-propionyl-D-glucosamine, frequently results in a mixture of isomers and other by-products. The primary challenge in the purification of N-propionyl-D-mannosamine lies in the separation of the desired manno-epimer from the corresponding gluco-epimer due to their remarkably similar physical and chemical properties. This guide provides a comprehensive resource to address these purification hurdles.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in crude N-propionyl-D-mannosamine?

A: The most prevalent and challenging impurity is typically the starting material or the corresponding C-2 epimer, N-propionyl-D-glucosamine. Other potential impurities include unreacted starting materials (D-mannosamine hydrochloride or N-propionyl-D-glucosamine), residual reagents from the acylation or epimerization steps (e.g., salts, bases), and small amounts of other sugar degradation products.

Q: Why is it so difficult to separate N-propionyl-D-mannosamine from N-propionyl-D-glucosamine?

A: These two compounds are stereoisomers, differing only in the configuration at a single carbon atom (C-2). This subtle structural difference results in very similar physical properties, including solubility in common solvents, polarity, and pKa. Consequently, standard purification techniques like crystallization and chromatography require careful optimization to achieve effective separation.

Q: What analytical methods are best for assessing the purity of N-propionyl-D-mannosamine?

A: Due to the isomeric nature of the key impurity, chromatographic methods coupled with mass spectrometry are ideal.

  • High-Performance Liquid Chromatography (HPLC) with Hydrophilic Interaction Chromatography (HILIC) is highly effective for separating these polar isomers.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization can also be used to separate and quantify N-acylated hexosamine isomers.[3]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the stereochemistry of the final product.

Q: What is the expected appearance and solubility of pure N-propionyl-D-mannosamine?

A: Pure N-propionyl-D-mannosamine is typically a white crystalline solid. It is soluble in water and polar organic solvents like methanol and DMSO, and has limited solubility in less polar solvents such as dichloromethane and ethyl acetate.[4]

Q: How should I store purified N-propionyl-D-mannosamine?

A: Like many sugar derivatives, it should be stored in a cool, dry place, protected from moisture. For long-term storage, keeping it at -20°C is recommended.[5]

Troubleshooting Guides

Crystallization and Recrystallization

Crystallization is often the most cost-effective and scalable purification method. However, its success is highly dependent on controlling the supersaturation and nucleation of the desired compound while leaving impurities in the mother liquor.

Q: My N-propionyl-D-mannosamine won't crystallize and remains an oil or gum. What can I do?

A: This is a common issue when residual impurities inhibit crystal lattice formation. Here's a systematic approach to troubleshoot:

  • Solvent System Optimization: The choice of solvent is critical. If a single solvent fails, try a binary solvent system. For example, dissolve the crude material in a good solvent (e.g., methanol) and add an anti-solvent (e.g., diethyl ether or acetone) dropwise until turbidity persists. Allow this to stand at a low temperature.

  • Purity Check: The crude material may be too impure for crystallization. Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove baseline impurities.

  • Seeding: If you have a small amount of pure material, add a seed crystal to the supersaturated solution to induce crystallization.[6]

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial. This can sometimes promote the growth of crystals.

  • Temperature Gradient: Slowly cool the saturated solution. A gradual decrease in temperature is often more effective than rapid cooling.

Q: My crystallized product is still contaminated with N-propionyl-D-glucosamine. How can I improve its purity?

A: This indicates that the crystallization conditions are not selective enough.

  • Recrystallization: A single crystallization is often insufficient. A second or even third recrystallization from a carefully chosen solvent system can significantly enhance purity.

  • Fractional Crystallization: This technique relies on the slight differences in solubility between the two epimers. By carefully controlling the conditions (temperature, solvent composition), it's possible to selectively crystallize one epimer while the other remains in solution.[7][8] This may require multiple cycles for high purity.

Workflow for Troubleshooting Failed Crystallization

Sources

Optimization

"D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" stability issues and solutions

Technical Support Center: D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- (ManNProp) [1] Product Profile & Chemical Identity Before troubleshooting, ensure you are working with the correct structural analog. This molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- (ManNProp) [1]

Product Profile & Chemical Identity

Before troubleshooting, ensure you are working with the correct structural analog. This molecule is a non-natural derivative of N-Acetylmannosamine (ManNAc) used in Metabolic Oligosaccharide Engineering (MOE) .[1][2]

  • IUPAC Name: 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose[1]

  • Common Name: N-Propionylmannosamine (ManNProp)[1]

  • Chemical Structure: A mannose scaffold where the C2 hydroxyl is replaced by a propionylamido group (

    
    ).[1]
    
  • Primary Application: Biosynthetic precursor for N-Propionylneuraminic acid (Neu5Prop) .[1][2] It modifies the steric and chemical properties of cell surface sialic acids, often used to study viral binding (e.g., Influenza), cell adhesion, or immunogenicity.[1]

Stability & Storage: The Core Pillars

Q1: My shipment arrived at room temperature. Is the compound degraded? A: Likely not, but immediate action is required. ManNProp is a lyophilized powder that is chemically stable at ambient temperatures for short durations (days).[1] However, it is hygroscopic .[1] Moisture absorption is the primary degradation catalyst, leading to "caking" and hydrolysis over time.

  • Action: Upon receipt, verify the vial seal is intact. If the powder flows freely, it is safe.

  • Long-Term Storage: Store at -20°C , strictly desiccated.

Q2: I see two distinct peaks in my HPLC/NMR analysis. Is this an impurity? A: No, this is a fundamental property of the molecule called Mutarotation . In solution, ManNProp exists in dynamic equilibrium between two anomeric forms:


-anomer and 

-anomer.[1]
  • Observation: You will typically see an

    
     ratio (often ~60:40 or ~67:33 depending on solvent/temp).[1]
    
  • Validation: If you reinject a purified peak fraction and it re-equilibrates to two peaks, the compound is pure. If the peaks remain separated without equilibration, you have a contaminant.

Q3: How stable is the stock solution? A:

  • Solvent: Water or PBS (pH 7.2–7.4).[1]

  • Stability: Stable for 1 month at 4°C or 6 months at -20°C.

  • Critical Risk: Microbial Contamination .[1] Amino sugars are rich carbon/nitrogen sources for bacteria.[1]

    • Requirement: Always sterilize stock solutions using a 0.22 µm PES (Polyethersulfone) filter immediately after dissolution.[1] Do not autoclave, as high heat (121°C) can induce Maillard reactions or amide hydrolysis.[1]

Biological Stability & Metabolic Flux (MOE Pathway)[1]

Q4: Why is labeling efficiency low despite high cell viability? A: This often points to a Metabolic Bottleneck , not compound instability.[1] ManNProp must traverse a specific enzymatic pathway to be incorporated as Neu5Prop.[1] The efficiency decreases as the N-acyl chain length increases (Propionyl > Butanoyl > Pentanoyl).

The Pathway Visualization:

MOE_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus ManNProp_Ex ManNProp (Exogenous) ManNProp_Cyto ManNProp ManNProp_Ex->ManNProp_Cyto Passive/Transport ManNProp_6P ManNProp-6-Phosphate ManNProp_Cyto->ManNProp_6P ManNAc Kinase (MNK) Neu5Prop_9P Neu5Prop-9-Phosphate ManNProp_6P->Neu5Prop_9P Neu5Ac-9-P Synthase (NANS) Neu5Prop Neu5Prop (Sialic Acid Analog) Neu5Prop_9P->Neu5Prop Phosphatase CMP_Neu5Prop CMP-Neu5Prop (Activated Donor) Neu5Prop->CMP_Neu5Prop CMAS (Nuclear Entry) Glycan Cell Surface Glycan (Sialyl-Conjugate) CMP_Neu5Prop->Glycan Sialyltransferases (Golgi) Bottleneck Rate Limiting Step: MNK Phosphorylation Bottleneck->ManNProp_Cyto

Caption: The metabolic trajectory of ManNProp. The conversion relies on the promiscuity of endogenous enzymes (MNK, NANS, CMAS). Efficiency drops if enzymes cannot accommodate the steric bulk of the propionyl group.

Troubleshooting Guide: Experimental Artifacts

IssueProbable CauseTechnical Solution
Cell Toxicity High osmotic stress or metabolic burden.[1]Titrate Concentration: Reduce from 5–10 mM to 1–2 mM . ManNProp is generally less toxic than azide/alkyne analogs, but >10 mM can inhibit growth.[1]
Low Incorporation Competition with endogenous ManNAc/GlcNAc.[1]Serum Reduction: Use dialyzed FBS or reduce FBS to 1–2% during the labeling window to remove competing natural sugars.
Precipitation in Media Saturation or "Salting out" effect.[1]Warm & Vortex: Pre-warm the 100 mM stock to 37°C before adding to media. Ensure dropwise addition while swirling.
No Signal (Mass Spec) Ion suppression or wrong mass target.Check Mass Shift: Neu5Prop (323 Da) is +14 Da heavier than Neu5Ac (309 Da).[1] Ensure your search parameters account for this +14 Da shift .

Standard Operating Procedure (SOP)

Protocol: Preparation & Cell Feeding

Reagents:

  • ManNProp (Lyophilized)[1]

  • Sterile PBS (pH 7.[1]4) or Water for Injection (WFI)[1]

  • 0.22 µm Syringe Filter[1]

Step-by-Step:

  • Calculate: Determine the mass required for a 100 mM Stock .

    • Formula: Mass (mg) = [Vol (mL) × Conc (mM) × MW (235.23 g/mol )] / 1000.[1]

    • Note: Check the specific MW on your vial; HCl salts will be heavier (~271.7 g/mol ).[1]

  • Solubilize: Add solvent to the vial. Vortex vigorously for 30 seconds.[1]

    • Checkpoint: Solution must be clear and colorless.[1]

  • Sterilize: Pass through a 0.22 µm filter into a sterile cryovial.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Cell Feeding:

    • Seed cells at ~30–40% confluency.[1]

    • Add ManNProp stock to culture media to a final concentration of 1 mM to 5 mM .

    • Incubate for 48–72 hours .[1] (Turnover of existing glycans takes time).[1]

    • Harvest cells for analysis (Flow Cytometry, Western Blot, or Mass Spec).[1]

References

  • Keppler, O. T., et al. (1995).[1] "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. Link

    • Context: Foundational work establishing N-propionylmannosamine as a viable substrate for sialic acid engineering.[1][3]

  • Wratil, P. R., et al. (2016).[1] "Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines." Journal of Visualized Experiments (JoVE).[1] Link

    • Context: Detailed protocols on MOE and the impact of side-chain length on incorpor
  • Almaraz, R. T., et al. (2012).[1] "Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: cytotoxicity, metabolic flux, and glycan-display considerations." ACS Chemical Biology.[1] Link

    • Context: Comparative analysis of toxicity and flux between different ManNAc analogs.
  • Mathew, M. P., et al. (2012).[1] "Metabolic Oligosaccharide Engineering: Implications for Selectin-Mediated Adhesion and Leukocyte Extravasation." Annals of Biomedical Engineering. Link

    • Context: Discusses the functional consequences of replacing Neu5Ac with Neu5Prop on cell surfaces.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N-Propanoyl-D-Mannosamine

Welcome to the technical support center for "D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-," hereafter referred to as N-Propanoyl-D-Mannosamine. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-," hereafter referred to as N-Propanoyl-D-Mannosamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this and related N-acyl mannosamine derivatives. We will explore the underlying reasons for these issues and provide practical, step-by-step troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.

Understanding the Molecule and its Solubility Profile

N-Propanoyl-D-Mannosamine is a derivative of D-mannosamine, a naturally occurring monosaccharide. The addition of the N-propanoyl group modifies its physicochemical properties compared to its parent molecule, D-mannose, and the more commonly studied N-Acetyl-D-mannosamine (ManNAc). While D-mannose is highly soluble in water, the acylation of the amino group introduces a more hydrophobic character to the molecule, which can lead to solubility challenges, particularly in aqueous buffers at high concentrations.

The principles governing the solubility of N-Propanoyl-D-Mannosamine are rooted in the balance between the hydrophilic polyhydroxyl groups of the mannose ring and the relatively hydrophobic propanoyl side chain. Understanding this balance is key to overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving N-Propanoyl-D-Mannosamine in my aqueous buffer. What is the recommended starting solvent?

A1: For initial stock solutions, it is advisable to start with a small amount of a polar organic solvent before dilution into your aqueous buffer of choice. Dimethyl sulfoxide (DMSO) is a common and effective choice for many N-acyl mannosamine derivatives.[1] Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal to avoid any potential physiological effects in your experiments.[1]

Q2: What is the expected aqueous solubility of N-Propanoyl-D-Mannosamine?

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, prolonged exposure to high temperatures should be avoided as it can lead to degradation of the sugar derivative. If you choose to heat the solution, do so in a controlled manner (e.g., a water bath at 37-50°C) and for a short period. Always check for any signs of degradation, such as a change in color.

Q4: My compound precipitates out of solution after dilution into an aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue when a compound is transferred from a highly soluble organic stock solution to a less favorable aqueous environment. Here are a few strategies to address this:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration.

  • Use a co-solvent system: Incorporating a co-solvent in your final aqueous buffer can improve solubility.[4]

  • pH adjustment: The solubility of N-acyl mannosamine derivatives can be influenced by pH. While these molecules are generally neutral, extreme pH values may affect their stability. It is best to work within a physiologically relevant pH range (e.g., 6.0-8.0) and assess solubility empirically.

  • Employ solubilizing excipients: For more challenging situations, consider the use of excipients such as cyclodextrins.[4][5][6]

Troubleshooting Guides

Guide 1: Preparing a Stable, High-Concentration Stock Solution

This guide provides a step-by-step protocol for preparing a concentrated stock solution of N-Propanoyl-D-Mannosamine.

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of N-Propanoyl-D-Mannosamine powder in a sterile microcentrifuge tube or glass vial.

  • Initial Solvent Addition: Add a small volume of a suitable organic solvent, such as DMSO, to the powder.

  • Dissolution: Vortex or gently agitate the mixture until the solid is completely dissolved. The use of an ultrasonic bath can aid in dissolution.[2]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Guide 2: Enhancing Aqueous Solubility Using Co-solvents

This workflow helps in determining an appropriate co-solvent system for your experiments.

Experimental Workflow:

CoSolvent_Workflow start Start: Undissolved Compound in Aqueous Buffer prep_stock Prepare High-Concentration Stock in a Miscible Organic Solvent (e.g., DMSO) start->prep_stock cosolvent_selection Select Potential Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 300) prep_stock->cosolvent_selection test_dilution Perform Serial Dilutions of Stock into Aqueous Buffer with Varying % of Co-solvent cosolvent_selection->test_dilution observe Observe for Precipitation (Visually and/or by Light Scattering) test_dilution->observe determine_max Determine Maximum Achievable Concentration without Precipitation observe->determine_max validate Validate Lack of Co-solvent Interference in Downstream Assay determine_max->validate end End: Optimized Solubilization Protocol validate->end

Caption: Workflow for optimizing a co-solvent system.

Guide 3: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved aqueous solubility and safety profiles.[6]

Protocol for Cyclodextrin-Mediated Solubilization:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your desired aqueous buffer.

  • Add N-Propanoyl-D-Mannosamine: Add the powdered N-Propanoyl-D-Mannosamine directly to the cyclodextrin solution.

  • Incubate and Mix: Agitate the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Gentle heating may expedite this process.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved particles.

  • Quantify Concentration: Determine the concentration of the solubilized compound using an appropriate analytical method (e.g., HPLC).

Data Presentation: Solubility Comparison of Related Compounds

CompoundMolecular Weight ( g/mol )SolventSolubilityReference
D-Mannose180.16H₂O≥ 50 mg/mL[2]
D-Mannose180.16DMSO50 mg/mL[2]
N-Acetyl-D-mannosamine221.21H₂O50 mg/mL[3]
N-Propanoyl-D-Mannosamine235.24Data not availableExpected to be slightly lower than N-Acetyl-D-mannosamine in aqueous solutions

Advanced Troubleshooting: A Decision-Making Framework

For persistent solubility issues, a systematic approach is crucial. The following flowchart provides a decision-making framework to guide your troubleshooting efforts.

Solubility_Troubleshooting start Problem: Poor Solubility of N-Propanoyl-D-Mannosamine check_conc Is the target concentration absolutely necessary? start->check_conc lower_conc Lower the concentration check_conc->lower_conc No try_organic Attempt solubilization in a polar organic solvent (e.g., DMSO)? check_conc->try_organic Yes lower_conc->try_organic success_organic Success try_organic->success_organic Yes fail_organic Still insoluble try_organic->fail_organic No dilute Dilute stock into aqueous buffer. Does it precipitate? success_organic->dilute no_precip No Precipitation: Proceed with experiment dilute->no_precip No precip Precipitation Occurs dilute->precip Yes cosolvent Try a co-solvent system (e.g., with Ethanol, PEG) precip->cosolvent success_cosolvent Success cosolvent->success_cosolvent Success fail_cosolvent Still precipitates cosolvent->fail_cosolvent Failure cyclodextrin Use cyclodextrins (e.g., HP-β-CD) lipid Consider lipid-based formulations (advanced) cyclodextrin->lipid fail_cosolvent->cyclodextrin

Caption: Decision tree for troubleshooting solubility issues.

By systematically applying these strategies, researchers can overcome the solubility challenges associated with N-Propanoyl-D-Mannosamine and other lipophilic sugar derivatives, enabling the successful execution of their experiments.

References

  • N-Acetylmannosamine - Wikipedia. (2023, December 27). Wikipedia. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher. [Link]

  • n-Butanoyl-d-mannosamine | C10H19NO6 | CID 129878031 - PubChem - NIH. (n.d.). PubChem. [Link]

  • N-propargyloxycarbonyl-d-mannosamine | C10H15NO7 | CID 11666091 - PubChem. (n.d.). PubChem. [Link]

  • WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents. (n.d.).
  • D-(+)-Mannosamine Properties - EPA. (2025, October 15). EPA. [Link]

  • Chemical Properties of d-Mannose (CAS 3458-28-4) - Cheméo. (n.d.). Cheméo. [Link]

  • US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents. (n.d.).
  • N-Acetyl-D-mannosamine, 5 g - MP Biomedicals. (n.d.). MP Biomedicals. [Link]

  • N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed. (2025, April 2). PubMed. [Link]

Sources

Optimization

"D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" minimizing degradation in assays

This guide functions as a specialized Technical Support Center for researchers utilizing 2-deoxy-2-[(1-oxopropyl)amino]-D-Mannose , commonly referred to in literature as N-propanoyl-D-mannosamine (ManNProp) . Product Ide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing 2-deoxy-2-[(1-oxopropyl)amino]-D-Mannose , commonly referred to in literature as N-propanoyl-D-mannosamine (ManNProp) .

Product Identity: 2-deoxy-2-[(1-oxopropyl)amino]-D-Mannose (ManNProp) Application: Metabolic Oligosaccharide Engineering (MOE), Sialic Acid Biosynthesis Probing

Executive Summary

You are likely experiencing signal loss or variability not because the molecule is chemically disintegrating in the bottle, but because of metabolic diversion (in cell culture) or hydrolytic cleavage (during analytical release). This guide restructures your workflow to minimize these specific degradation pathways.

PART 1: PRE-ASSAY STABILITY (Storage & Handling)

The Issue: ManNProp is a reducing sugar with a free anomeric carbon. It is hygroscopic and prone to the Maillard reaction if exposed to amino acids or proteins in non-sterile conditions.

Protocol: Stock Solution Integrity
ParameterSpecificationTechnical Rationale
Solvent Sterile Water or PBS (pH 7.4)Avoid Tris/Glycine buffers for long-term storage; primary amines facilitate Maillard degradation (browning).
Concentration 10 mM - 50 mMHigher concentrations reduce the relative impact of oxidative trace contaminants.
Storage -20°C (Aliquot)Repeated freeze-thaw cycles promote anomerization shifts and condensation reactions.
Sterility 0.22 µm FiltrationCritical: Bacterial contaminants will rapidly metabolize ManNProp as a carbon source.
PART 2: CELLULAR ASSAYS (Minimizing Metabolic Loss)

The Issue: In Metabolic Oligosaccharide Engineering (MOE), "degradation" often means catabolism . Cells can either incorporate ManNProp into sialic acids (Desired Pathway) or break it down via the GlcNAc scavenger pathway (Undesired Pathway).

Mechanism of Action & Loss

The following diagram illustrates the competition between stable incorporation and metabolic degradation.

ManNProp_Metabolism ManNProp_Ex ManNProp (Extracellular) ManNProp_Cyto ManNProp (Cytosol) ManNProp_Ex->ManNProp_Cyto Transport ManNProp_6P ManNProp-6-P ManNProp_Cyto->ManNProp_6P ManNAc Kinase (MNK) Neu5Prop_9P Neu5Prop-9-P ManNProp_6P->Neu5Prop_9P NANS (Synthase) Degradation Catabolic Breakdown (GlcNAc/Pyruvate) ManNProp_6P->Degradation GlcNAc 2-Epimerase (RENBP) - LOSS POINT Neu5Prop Neu5Prop (Sialic Acid Analog) Neu5Prop_9P->Neu5Prop Phosphatase Glycan Cell Surface Sialoglycan Neu5Prop->Glycan CMP-Sialic Acid Pathway

Figure 1: Metabolic fate of ManNProp. The critical degradation point is the diversion of ManNProp-6-P by GlcNAc 2-epimerase (RENBP), which strips the modified group and recycles the sugar core.

Troubleshooting Guide: Low Surface Expression

Q: I treated cells with 50 µM ManNProp but see no signal. Is it degrading in the media?

  • Diagnosis: Unlikely. The issue is usually low intracellular flux.

  • Solution:

    • Increase Concentration: ManNProp is less lipophilic than peracetylated analogs (e.g., Ac4ManNProp). Transport is slower. Increase concentration to 1–5 mM for free sugars.

    • Refresh Media: Replenish media every 24 hours. While chemically stable, the effective concentration drops as cells metabolize it.

    • Check for Toxicity: High concentrations of propionyl-modified sugars can induce apoptosis in sensitive lines. If cell viability drops <90%, the "loss of signal" is due to cell death, not sugar degradation.

PART 3: ANALYTICAL WORKFLOW (HPLC/LC-MS)

The Issue: To measure ManNProp incorporation, you must release the sialic acid (Neu5Prop) from the glycoprotein. Standard acid hydrolysis (2M acetic acid @ 80°C) is generally safe for N-acetyl, but N-propanoyl groups are slightly more sensitive to de-acylation under harsh conditions.

Protocol: Optimized DMB Release & Labeling

This protocol minimizes the hydrolysis of the N-propanoyl amide bond while ensuring the release of the sialic acid from the glycan.

  • Mild Acid Release:

    • Reagent: 2.0 M Acetic Acid.[1][2]

    • Condition: 80°C for 2 hours (Do NOT exceed 2.5 hours).

    • Why: Stronger acids (0.1 M HCl) or higher temps (>90°C) will hydrolyze the N-propanoyl group, converting your specific Neu5Prop signal back into Neuraminic Acid (Neu), leading to a false negative.

  • DMB Labeling (Critical Stability Step):

    • Reagent: 1,2-diamino-4,5-methylenedioxybenzene (DMB).[1][3][4]

    • Reaction: 50°C for 2.5 hours in the dark.

    • Stop Solution: Quench immediately on ice.

    • Analysis Window: Inject into HPLC within 24 hours .

Workflow Visualization: Preventing Analytical Degradation

DMB_Workflow Sample Glycoprotein Sample (Contains Neu5Prop) Hydrolysis Acid Hydrolysis 2M HOAc, 80°C Sample->Hydrolysis Decision Condition Check Hydrolysis->Decision Safe Intact Neu5Prop Released Decision->Safe < 2.5 Hours Degraded Degraded: De-N-acylation (Loss of Propyl) Decision->Degraded > 3 Hours or Strong Acid (HCl) Labeling DMB Labeling (Light Sensitive!) Safe->Labeling HPLC HPLC/FLD Detection Labeling->HPLC Analyze < 24h

Figure 2: Analytical decision tree. Exceeding hydrolysis time limits risks cleaving the N-propanoyl group, destroying the specific signal.

FAQ: Troubleshooting Specific Failures

Q1: My HPLC peaks for Neu5Prop are splitting or broadening. Is this degradation?

  • Answer: Likely not degradation, but mutarotation or O-acetylation .

    • Fix: If your cells naturally O-acetylate sialic acids (e.g., at C7/C9), you will see multiple peaks. To confirm, treat the released sample with mild alkali (0.1 M NaOH, 30 min, 37°C) before DMB labeling to strip O-acetyl esters. If peaks collapse into a single Neu5Prop peak, the molecule was stable; it was just biologically modified.

Q2: The stock powder turned slightly yellow. Can I use it?

  • Answer: This indicates early-stage Maillard reaction or oxidation.

    • Verdict: For qualitative flow cytometry, it may still work (check pH). For quantitative Mass Spec or metabolic flux analysis, discard it . The breakdown products can inhibit the NANS enzyme, artificially lowering incorporation rates.

Q3: Can I use heat inactivation for the cell lysate?

  • Answer: Yes, but avoid boiling >5 minutes if the lysate is acidic. Heat + acidic pH (lysosomes) = hydrolysis. Neutralize the lysate (pH 7.0–7.5) before any heating steps.

References
  • Keppler, O. T., et al. (1995). "Biosynthesis of Modulated Cell Surface Sialic Acids in Mammalian Cells." Glycobiology. (Establishes the metabolic incorporation of N-propanoylmannosamine).

  • Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry. (The foundational protocol for DMB labeling and acid hydrolysis limits).

  • Luchansky, S. J., et al. (2003). "Constructing azide-labeled cell surfaces using polysaccharide biosynthetic pathways." Methods in Enzymology. (Discusses stability and handling of N-acyl mannosamine analogs).

  • Almaraz, R. T., et al. (2012). "Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: Cytotoxicity, metabolic flux, and glycan-display considerations." Biotechnology and Bioengineering.[5] (Detailed analysis of flux vs. degradation/toxicity).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to N-Acyl Mannosamine Derivatives: A Comparative Analysis of N-Propanoyl-D-Mannosamine

In the dynamic field of glycobiology and therapeutic development, the ability to modulate cell surface glycosylation is a powerful tool. Metabolic glycoengineering (MGE) offers a sophisticated approach to achieve this by...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of glycobiology and therapeutic development, the ability to modulate cell surface glycosylation is a powerful tool. Metabolic glycoengineering (MGE) offers a sophisticated approach to achieve this by introducing unnatural monosaccharide precursors into cellular biosynthetic pathways.[1][2][3] This guide provides a comprehensive comparison of N-acyl mannosamine derivatives, with a particular focus on D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- (N-propanoyl-D-mannosamine, ManNProp), and its alternatives, such as N-acetyl-D-mannosamine (ManNAc) and N-butanoyl-D-mannosamine (ManNBut). This document is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds for their specific applications.

The Central Role of N-Acyl Mannosamines in Sialic Acid Biosynthesis

Sialic acids are a family of nine-carbon carboxylated monosaccharides that typically terminate glycan chains on glycoproteins and glycolipids.[2][3] Their strategic location and negative charge make them critical mediators of a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen interactions.[2][4] The biosynthesis of the most common sialic acid in humans, N-acetylneuraminic acid (Neu5Ac), begins with N-acetylmannosamine (ManNAc).[5][6]

Metabolic glycoengineering exploits the promiscuity of the enzymes in the sialic acid biosynthetic pathway. By supplying cells with N-acyl mannosamine derivatives bearing modified N-acyl groups, it is possible to generate and incorporate unnatural sialic acids onto the cell surface, thereby remodeling the cellular glycocalyx.[2][3][7]

Sialic_Acid_Biosynthesis cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus ManNAc N-Acetyl-D-mannosamine (ManNAc) ManNAc_6P ManNAc-6-phosphate ManNAc->ManNAc_6P GNE (kinase) ManNProp N-Propanoyl-D-mannosamine (ManNProp) ManNProp->ManNAc_6P GNE (kinase) Neu5Prop N-Propanoylneuraminic acid (Neu5Prop) ManNBu N-Butanoyl-D-mannosamine (ManNBu) ManNBu->ManNAc_6P GNE (kinase) Neu5Bu N-Butanoylneuraminic acid (Neu5Bu) Neu5Ac_9P Neu5Ac-9-phosphate ManNAc_6P->Neu5Ac_9P NANS Neu5Ac N-Acetylneuraminic acid (Neu5Ac) Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS CMP_Neu5Prop CMP-Neu5Prop Neu5Prop->CMP_Neu5Prop CMAS CMP_Neu5Bu CMP-Neu5Bu Neu5Bu->CMP_Neu5Bu CMAS Glycoconjugates Glycoconjugates on Cell Surface CMP_Neu5Ac->Glycoconjugates Sialyltransferases CMP_Neu5Prop->Glycoconjugates Sialyltransferases CMP_Neu5Bu->Glycoconjugates Sialyltransferases

Caption: Sialic acid biosynthetic pathway and the entry of N-acyl mannosamine derivatives.

Comparative Performance of N-Acyl Mannosamine Derivatives

The choice of an N-acyl mannosamine derivative depends on the desired outcome of the glycoengineering experiment. The length and structure of the N-acyl chain can influence the efficiency of metabolic conversion and the resulting biological effects.

DerivativeN-Acyl GroupKey Features & PerformanceRelevant Applications
N-Acetyl-D-mannosamine (ManNAc) Acetyl (CH₃CO)The natural precursor to Neu5Ac.[5] Supplementation can increase cell surface sialylation.[3] Can be used as a control in comparative studies.Enhancing sialylation of recombinant proteins, therapeutic agent for certain kidney diseases and myopathies.[5][8][9][10]
N-Propanoyl-D-mannosamine (ManNProp) Propanoyl (CH₃CH₂CO)Efficiently metabolized to N-propanoylneuraminic acid (Neu5Prop).[11][12] Can replace a significant percentage of natural sialic acids.[13] May lead to a decrease in polysialylation of molecules like NCAM.[13]Modulation of cell adhesion, investigation of the role of sialic acid in development and disease, potential for targeting therapeutic agents.[13][14]
N-Butanoyl-D-mannosamine (ManNBu) Butanoyl (CH₃(CH₂)₂CO)Also efficiently metabolized to its corresponding sialic acid (Neu5Bu). Often shows a more pronounced effect on reducing polysialylation compared to ManNProp.[2][3]Strong inhibition of polysialylation, studying neuronal growth and differentiation.[2][3]
Other Derivatives e.g., Pentanoyl, Thiol-modifiedLonger acyl chains can further modulate cell surface properties.[15] Functional groups like thiols can be introduced for specific chemical ligation reactions.[15][16]Bio-orthogonal chemistry applications, targeted drug delivery, advanced cell surface engineering.[15][16]

Key Experimental Insight: The efficiency of incorporation of these unnatural precursors can be highly cell-type dependent.[1] Therefore, it is crucial to empirically determine the optimal concentration and incubation time for each cell line and experimental system.

Experimental Protocols

The following protocols provide a framework for the synthesis, application, and analysis of N-acyl mannosamine derivatives in a research setting.

Protocol 1: Synthesis of N-Propanoyl-D-Mannosamine (ManNProp)

This protocol is adapted from established chemical synthesis methods.[2][17]

Materials:

  • D-Mannosamine hydrochloride

  • Sodium methoxide solution (3 M in methanol)

  • Propionyl chloride

  • Methanol

  • Ice bath

  • Stir plate and stir bar

  • Glassware

Procedure:

  • Dissolve D-mannosamine hydrochloride in a sodium methoxide solution in methanol in a glass bottle with a stir bar.

  • Cool the mixture to 0°C in an ice bath while stirring.

  • Slowly add propionyl chloride dropwise to the solution.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at 0°C, then warm to room temperature and stir overnight.

  • Neutralize the reaction mixture.

  • Purify the product using appropriate chromatographic techniques (e.g., silica gel chromatography).

  • Confirm the identity and purity of the synthesized ManNProp using techniques like NMR and mass spectrometry.

Causality Behind Experimental Choices: The use of a sodium methoxide solution is to deprotonate the amine group of mannosamine, making it nucleophilic for the subsequent acylation reaction with propionyl chloride. The reaction is performed at low temperatures to control the reactivity of the acyl chloride and minimize side reactions.

Protocol 2: Metabolic Glycoengineering of Cultured Cells

This protocol outlines the general procedure for treating cells with N-acyl mannosamine derivatives.[3]

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • N-acyl mannosamine derivative (ManNAc, ManNProp, ManNBu, etc.)

  • Tissue culture plates or dishes

Procedure:

  • Seed the cells at a desired density in tissue culture plates or dishes.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of the N-acyl mannosamine derivative in cell culture medium.

  • Replace the existing medium with medium containing the desired concentration of the N-acyl mannosamine derivative. Typical concentrations range from 20 µM to several millimolar.[2][18]

  • Incubate the cells for a period of 2 to 7 days, replacing the medium with fresh derivative-containing medium every 24-48 hours. The optimal duration depends on the cell type and the desired level of incorporation.[3]

  • Harvest the cells for subsequent analysis.

Trustworthiness of the Protocol: This protocol includes regular medium changes to ensure a consistent supply of the precursor and nutrients, which is crucial for achieving high and reproducible levels of metabolic labeling.

Protocol 3: Analysis of Sialic Acid Incorporation by HPLC

This protocol allows for the quantification of natural and unnatural sialic acids.[2][19]

Materials:

  • Metabolically labeled cells

  • Acetic acid

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Harvest the cells and wash with PBS.

  • Lyse the cells and release sialic acids from glycoconjugates by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours).[20]

  • Derivatize the released sialic acids with DMB to form fluorescent adducts.

  • Analyze the DMB-labeled sialic acids by reverse-phase HPLC with fluorescence detection (excitation ~373 nm, emission ~448 nm).[20]

  • Quantify the different sialic acid species by comparing the peak areas to those of known standards.

Expertise in Method Selection: DMB derivatization is a highly sensitive and specific method for the detection of sialic acids, allowing for accurate quantification even in complex biological samples.[19]

Experimental_Workflow start Start: Cell Culture treatment Metabolic Labeling with N-Acyl Mannosamine Derivatives (e.g., ManNProp) start->treatment harvest Cell Harvesting and Lysis treatment->harvest hydrolysis Acid Hydrolysis to Release Sialic Acids harvest->hydrolysis derivatization DMB Derivatization hydrolysis->derivatization hplc HPLC Analysis with Fluorescence Detection derivatization->hplc quantification Quantification of Sialic Acid Species hplc->quantification end End: Comparative Data quantification->end

Caption: Experimental workflow for comparing N-acyl mannosamine derivatives.

Concluding Remarks

The selection of an N-acyl mannosamine derivative for metabolic glycoengineering is a critical decision that should be guided by the specific research question. While N-acetyl-D-mannosamine serves as the natural baseline, derivatives like N-propanoyl-D-mannosamine and N-butanoyl-D-mannosamine offer powerful capabilities to modulate cell surface sialylation with distinct functional consequences. The experimental protocols provided herein offer a robust starting point for researchers to explore the exciting possibilities of this technology. As our understanding of the intricate roles of sialic acids in health and disease continues to grow, the precise chemical modification of the glycocalyx through these versatile molecular tools will undoubtedly pave the way for new diagnostic and therapeutic strategies.

References

  • Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Keppler, O. T., et al. (1992). Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-hexosamines as precursors. PubMed. Retrieved February 15, 2026, from [Link]

  • Sialic Acid Glycoengineering Using an Unnatural Sialic Acid for the Detection of Sialoglycan Biosynthesis Defects and On-Cell Synthesis of Siglec Ligands | ACS Chemical Biology. (2015). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Schwarzer, D., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. PMC. Retrieved February 15, 2026, from [Link]

  • Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. (2017). JoVE. Retrieved February 15, 2026, from [Link]

  • Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. (2017). JoVE. Retrieved February 15, 2026, from [Link]

  • Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Metabolic glycoengineering: Sialic acid and beyond | Glycobiology. (2009). Oxford Academic. Retrieved February 15, 2026, from [Link]

  • Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelial Cell Line hAELVi. (2021). Frontiers. Retrieved February 15, 2026, from [Link]

  • Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. (n.d.). Europe PMC. Retrieved February 15, 2026, from [Link]

  • Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-hexosamines as precursors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-Acetylmannosamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc). (2023). Technology Transfer. Retrieved February 15, 2026, from [Link]

  • N-acetyl mannosamine as a therapeutic agent - Google Patents. (n.d.). Google Patents.
  • Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc). (2023). Technology Transfer. Retrieved February 15, 2026, from [Link]

  • Gagiannis, D., et al. (2007). Engineering the sialic acid in organs of mice using N-propanoylmannosamine. PubMed. Retrieved February 15, 2026, from [Link]

  • Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. (2019). Radboud Repository. Retrieved February 15, 2026, from [Link]

  • Bork, K., et al. (2013). Metabolic glycoengineering of mesenchymal stromal cells with N-propanoylmannosamine. PMC. Retrieved February 15, 2026, from [Link]

  • N-acetyl-D-mannosamine, 3615-17-6. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]

  • An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Experimental workflow to quantify sialic acids in glycoproteins. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • High-efficiency labeling of sialylated glycoproteins on living cells. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Engineering of complex protein sialylation in plants. (2016). PNAS. Retrieved February 15, 2026, from [Link]

  • An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | bioRxiv. (2021). bioRxiv. Retrieved February 15, 2026, from [Link]

  • (PDF) Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents. (n.d.). Google Patents.
  • Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. (2019). PubMed. Retrieved February 15, 2026, from [Link]

  • First synthesis of the phosphono analogue of N-acetyl-α-D-mannosamine 1-phosphate. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved February 15, 2026, from [Link]

  • What is N-acetyl-D-mannosamine used for? (2024). Patsnap Synapse. Retrieved February 15, 2026, from [Link]

  • Mannosamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Comparative Analysis: N-Propionylmannosamine (ManNProp) in Metabolic Glycoengineering

[1][2] Executive Summary N-Propionylmannosamine (ManNProp) , chemically defined as 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose , is a synthetic analog of the natural sialic acid precursor N-acetylmannosamine (ManNAc). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N-Propionylmannosamine (ManNProp) , chemically defined as 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose , is a synthetic analog of the natural sialic acid precursor N-acetylmannosamine (ManNAc). Unlike bioorthogonal analogs (e.g., ManNAz) designed for fluorescent tagging, ManNProp is primarily a functional modulator . It exploits the promiscuity of the sialic acid biosynthetic pathway to replace natural N-acetylneuraminic acid (Neu5Ac) with N-propionylneuraminic acid (Neu5Prop) on cell surface glycoconjugates.

This guide analyzes the efficacy of ManNProp relative to its natural counterpart (ManNAc) and other synthetic analogs (ManNBut, ManNAz), focusing on incorporation efficiency, cytotoxicity, and its unique ability to modulate cell adhesion and neuronal regeneration.

Mechanistic Insight: The Promiscuity of Sialic Acid Biosynthesis

The efficacy of ManNProp relies on the "permissive" nature of the vertebrate sialic acid biosynthetic pathway. The enzymes involved—specifically the bifunctional GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase) and NANS (Neu5Ac synthase)—tolerate modifications at the N-acyl position (C-2) of the mannosamine core.

Pathway Integration

When cells are supplemented with ManNProp, it competes with endogenous ManNAc.

  • Entry: ManNProp enters the cytosol (often aided by peracetylation to increase membrane permeability).

  • Conversion: It is phosphorylated by ManNAc Kinase (MNK) and condensed with phosphoenolpyruvate by NANS to form Neu5Prop-9-phosphate .

  • Activation: It is activated to CMP-Neu5Prop in the nucleus.

  • Transfer: Sialyltransferases transfer Neu5Prop to terminal galactose or N-acetylgalactosamine residues on glycoproteins and glycolipids.

DOT Diagram: Sialic Acid Biosynthetic Flux

The following diagram illustrates the parallel processing of ManNAc (Natural) and ManNProp (Synthetic).

SialicAcidPathway cluster_inputs Substrates cluster_enzymes Enzymatic Machinery cluster_outputs Cell Surface Output ManNAc ManNAc (Natural) MNK MNK (Kinase) ManNAc->MNK High Affinity ManNProp ManNProp (Synthetic) ManNProp->MNK Permissive NANS NANS (Synthase) MNK->NANS Phosphorylation CMAS CMAS (Activation) NANS->CMAS Condensation Neu5Ac Neu5Ac (Native Sialic Acid) CMAS->Neu5Ac Precursor: ManNAc Neu5Prop Neu5Prop (Modified Sialic Acid) CMAS->Neu5Prop Precursor: ManNProp

Caption: Parallel metabolic flux of ManNAc and ManNProp through the sialic acid biosynthetic pathway.

Comparative Efficacy Analysis

Incorporation Efficiency vs. Chain Length

The length of the N-acyl side chain is the critical determinant of incorporation efficiency. ManNProp (3-carbon chain) represents the "sweet spot" between efficient uptake and enzyme tolerance. Longer chains (Butanoyl, Pentanoyl) face significant steric hindrance.

AnalogSide ChainIncorporation Efficiency*Cytotoxicity (IC50)Primary Application
ManNAc Acetyl (C2)100% (Reference)Non-toxicNatural Biosynthesis
ManNProp Propionyl (C3)High (~85%) NegligibleFunctional Modulation (Neurite Outgrowth)
ManNBut Butanoyl (C4)Moderate (<40%)Low-ModerateViral Receptor Inhibition
ManNPent Pentanoyl (C5)Low (<10%)ModerateStructural Probe
ManNAz AzidoacetylHighToxic (Neuron specific) Bioorthogonal Labeling (Click Chem)
  • Incorporation Efficiency refers to the % replacement of surface Neu5Ac with the artificial analog after 3-5 days of treatment.

Biological Impact: Neurite Outgrowth

Unlike ManNAz, which is used for imaging, ManNProp is used to alter cell phenotype . A key application is in neurobiology, where ManNProp stimulates axonal elongation more effectively than the natural substrate.

Experimental Data: Neurite Outgrowth in PC12 Cells Source: Derived from Keppler et al. and Wratil et al.

SubstrateTreatment (25 mM)Neurite Outgrowth (% Increase vs Control)
Laminin ManNAc+25%
ManNProp +61%
Collagen ManNAcNo Effect
ManNProp +21%
Poly-D-Lysine ManNAcNo Effect
ManNProp +18%

Key Finding: ManNProp outperforms ManNAc in stimulating neurite outgrowth. This is attributed to the modulation of Polysialic Acid (PSA) on NCAM (Neural Cell Adhesion Molecule). The bulky Propionyl group interferes with polysialyltransferases (ST8Sia), reducing the anti-adhesive PSA coat and promoting permissive cell-matrix interactions.

Experimental Protocol: Metabolic Remodeling & Quantification

Objective: To metabolically replace surface Neu5Ac with Neu5Prop and quantify the incorporation ratio using HPLC.

Phase 1: Cell Culture & Treatment
  • Seeding: Seed cells (e.g., HeLa, Jurkat, or PC12) at

    
     cells/mL in 6-well plates.
    
  • Preparation of Stock: Dissolve ManNProp (or peracetylated Ac4ManNProp for higher uptake) in sterile PBS or DMSO (if peracetylated).

  • Treatment:

    • Add ManNProp to culture media to a final concentration of 5 mM - 10 mM .

    • Control: Treat parallel wells with 5 mM ManNAc (Natural control) and Vehicle only.

  • Incubation: Incubate for 72 hours at 37°C / 5% CO2. Media exchange with fresh compound is recommended every 24 hours for optimal incorporation.

Phase 2: Harvesting & Hydrolysis

Rationale: Sialic acids are terminal sugars; mild acid hydrolysis releases them without degrading the core structure.

  • Wash: Wash cells 3x with ice-cold PBS to remove free/non-incorporated sugar.

  • Lysis: Scrape cells into 500 µL water and sonicate (3 x 10s pulses).

  • Hydrolysis:

    • Add equal volume of 4M Acetic Acid (Final conc: 2M).

    • Incubate at 80°C for 3 hours .

  • Filtration: Centrifuge at 14,000 x g for 10 min. Collect supernatant containing released sialic acids.[1]

Phase 3: DMB Labeling & HPLC Analysis

Rationale: Sialic acids lack strong chromophores. DMB (1,2-diamino-4,5-methylenedioxybenzene) specifically reacts with


-keto acids to form highly fluorescent quinoxalinones.
  • Derivatization: Mix 10 µL of hydrolysate with 10 µL of DMB Reagent (7 mM DMB, 1.4 M Acetic acid, 0.75 M

    
    -mercaptoethanol, 18 mM Sodium Hydrosulfite).
    
  • Reaction: Incubate at 50°C for 2.5 hours in the dark.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Methanol : Water (9 : 7 : 84).

    • Flow Rate: 0.5 mL/min.

    • Detection: Fluorescence (Ex: 373 nm, Em: 448 nm).[2]

DOT Diagram: Experimental Workflow

Workflow cluster_phase1 Phase 1: Metabolic Labeling cluster_phase2 Phase 2: Release & Extraction cluster_phase3 Phase 3: Quantification Step1 Cell Culture + ManNProp (5-10 mM) Step2 Incubation (72h, 37°C) Step1->Step2 Step3 Cell Lysis & Washing Step2->Step3 Step4 Acid Hydrolysis (2M HOAc, 80°C, 3h) Step3->Step4 Step5 DMB Derivatization (Specific for alpha-keto acids) Step4->Step5 Step6 HPLC Analysis (Fluorescence Detection) Step5->Step6 Result Result: Peak Shift Neu5Ac (~11 min) -> Neu5Prop (~19 min) Step6->Result

Caption: Step-by-step workflow for metabolic remodeling and quantitative analysis of sialic acids.

Troubleshooting & Critical Considerations

  • Peracetylation vs. Free Sugar:

    • Free ManNProp: Requires high concentrations (5-20 mM) due to poor passive transport.

    • Ac4ManNProp (Peracetylated): Highly membrane permeable; effective at lower concentrations (50-200 µM). However, intracellular deacetylation can generate acetate, which may be toxic in sensitive cell lines. Recommendation: Use Free ManNProp for sensitive neuronal cultures; use Ac4ManNProp for robust cell lines.

  • Serum Sialic Acids: Fetal Bovine Serum (FBS) contains glycoproteins with Neu5Ac and Neu5Gc. These compete with your metabolic label.

    • Solution: Use low-serum media or dialyzed FBS during the labeling phase to maximize ManNProp incorporation.

  • Peak Identification:

    • Neu5Ac: Elutes earlier (~11 min).

    • Neu5Prop: Elutes later (~19 min) due to increased hydrophobicity of the propionyl group.

    • Neu5Gc: If using non-human serum, check for N-glycolylneuraminic acid peak (~8 min).

References

  • Keppler, O. T., et al. (2001).[3] "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. Link

  • Buttner, B., et al. (2002).[4][3] "Biochemical engineering of cell surface sialic acids stimulates axonal growth."[5] Journal of Neuroscience. Link

  • Wratil, P. R., et al. (2016). "Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines." Journal of Visualized Experiments (JoVE). Link

  • Horstkorte, R., et al. (2004). "Tissue-based metabolic labeling of polysialic acids in living primary hippocampal neurons." PNAS. Link

  • Luchansky, S. J., et al. (2003). "GlcNAc 2-epimerase can serve a catabolic role in sialic acid metabolism." Journal of Biological Chemistry. Link

Sources

Validation

N-Propanoylmannosamine (ManNProp): Metabolic Engineering &amp; Cross-Validation Guide

Topic: "D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" (N-Propanoylmannosamine) Cross-Validation Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" (N-Propanoylmannosamine) Cross-Validation Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Natural Substrate

D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly referred to as N-Propanoylmannosamine (ManNProp) , is a synthetic analog of the natural sialic acid precursor N-Acetylmannosamine (ManNAc). Unlike "Click" chemistry reagents (e.g., ManNAz) designed primarily for passive labeling, ManNProp is a functional metabolic modulator .

This guide objectively compares ManNProp against its natural (ManNAc) and bioorthogonal (ManNAz) alternatives. It focuses on cross-validating its successful incorporation into cell surface glycans through two distinct lenses: Chemical Quantification (HPLC/MS) and Phenotypic Modulation (Neurite Outgrowth/Polysialic Acid Inhibition).

Mechanism of Action: The Sialic Acid Biosynthetic Pathway (SABP)

ManNProp exploits the enzymatic promiscuity of the SABP. However, the addition of a methylene group (-CH₂-) to the N-acyl side chain introduces steric bulk that alters enzymatic kinetics, specifically at the kinase (MNK) and sialyltransferase steps.

Figure 1: Metabolic Flux of ManNProp vs. ManNAc This diagram illustrates the parallel processing of the natural substrate (ManNAc) and the synthetic analog (ManNProp), highlighting the bottleneck at the kinase step.

SABP_Pathway ManNAc ManNAc (Natural Substrate) MNK Enzyme: MNK (Kinase Bottleneck) ManNAc->MNK ManNProp ManNProp (Synthetic Analog) ManNProp->MNK Steric Hindrance ManNAc_6P ManNAc-6-P NANS Enzyme: NANS (Synthase) ManNAc_6P->NANS ManNProp_6P ManNProp-6-P ManNProp_6P->NANS SiaNAc Neu5Ac (Sialic Acid) CMAS Enzyme: CMAS (Activation) SiaNAc->CMAS SiaNProp Neu5Prop (N-Prop Sialic Acid) SiaNProp->CMAS CMP_Sia CMP-Neu5Ac ST Sialyltransferases (Golgi) CMP_Sia->ST CMP_Prop CMP-Neu5Prop CMP_Prop->ST Modulates polySia Glycan Cell Surface Sialoglycans MNK->ManNAc_6P MNK->ManNProp_6P NANS->SiaNAc NANS->SiaNProp CMAS->CMP_Sia CMAS->CMP_Prop ST->Glycan ST->Glycan

Caption: ManNProp competes with ManNAc. The Kinase (MNK) step is the rate-limiting bottleneck for ManNProp due to side-chain steric bulk.

Comparative Analysis: ManNProp vs. Alternatives

Researchers must choose the correct analog based on the desired endpoint: Labeling vs. Modulation .

FeatureManNProp (N-Propanoyl) ManNAc (N-Acetyl) ManNAz (N-Azidoacetyl)
Primary Application Phenotypic Modulation (e.g., Neurite outgrowth)Natural Biosynthesis ControlBioorthogonal Labeling (Click Chemistry)
Incorporation Efficiency High (~60-80% replacement of Neu5Ac)100% (Natural)Moderate (Variable by cell line)
Toxicity Low (Metabolically tolerated)NoneLow-Moderate (Azide reduction issues)
Key Biological Effect Stimulates neural regeneration ; Modulates polysialyltransferase activity.Maintains homeostasis.Passive reporter; minimal biological perturbation intended.
Detection Method DMB-HPLC / Mass Spec / Specific AntibodiesLectins (WGA/SNA)Fluorescence (via DBCO/Alkyne click)

Expert Insight: Use ManNProp when you intend to change the behavior of the cell (e.g., inhibiting polysialylation on NCAM to promote cell adhesion or stimulating axonal growth). Use ManNAz only if you need to visualize the glycans without altering their function.

Protocol: Cross-Validation of ManNProp Incorporation

To scientifically validate ManNProp utility, you must prove:

  • Uptake: The molecule entered the pathway.

  • Conversion: It was converted to N-Propanoyl Neuraminic Acid (Neu5Prop).

  • Expression: It is displayed on the cell surface.[1][2]

Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Chemical Validation cluster_2 Phase 3: Functional Validation Cells Seeding (CHO, HeLa, or PC12) Treat Treatment (5-10 mM ManNProp) 48-72 Hours Cells->Treat Lysis Acid Hydrolysis (2M HOAc, 80°C) Treat->Lysis Microscopy Neurite Outgrowth Measurement Treat->Microscopy Parallel Replicates DMB DMB Derivatization (Fluorescent Tagging) Lysis->DMB HPLC RP-HPLC Analysis (Separates Neu5Ac vs Neu5Prop) DMB->HPLC

Caption: A dual-stream validation workflow ensuring both chemical identity (HPLC) and biological activity (Microscopy) are confirmed.

Step-by-Step Methodology

A. Cell Treatment (Metabolic Oligosaccharide Engineering)

  • Seeding: Seed cells (e.g., HeLa, CHO, or PC12 for neural studies) at

    
     cells/mL.
    
  • Preparation: Dissolve ManNProp (free sugar) in sterile media.

    • Note: If using peracetylated ManNProp (Ac4ManNProp), reduce concentration to 50-200 µM due to higher permeability. For free sugar ManNProp, use 5–10 mM .

  • Incubation: Incubate for 48–72 hours . This duration is critical to allow turnover of the endogenous sialic acid pool.

B. Chemical Validation: DMB-HPLC (The Gold Standard) Why this works: 1,2-diamino-4,5-methylenedioxybenzene (DMB) specifically reacts with


-keto acids (sialic acids). The hydrophobic propyl group of Neu5Prop increases its retention time on a C18 column compared to the acetyl group of Neu5Ac.
  • Harvest: Lyse cells and collect membrane fraction or total lysate.

  • Hydrolysis: Incubate lysate in 2M Acetic Acid at 80°C for 3 hours to release sialic acids from glycoconjugates.

  • Labeling: React with DMB reagent (7 mM DMB, 1.4 M acetic acid, 0.75 M

    
    -mercaptoethanol) at 50°C for 2.5 hours in the dark.
    
  • Analysis: Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Acetonitrile/Methanol/Water (Isocratic or Gradient).

    • Excitation/Emission: 373 nm / 448 nm.

    • Expected Result: Neu5Prop elutes later than Neu5Ac. Calculate integration ratio to determine % incorporation.

C. Functional Validation: Neurite Outgrowth Assay (PC12 Cells) Why this works: ManNProp incorporation has been proven to stimulate neurite extension, possibly by modulating the polysialic acid (polySia) on NCAM (Neural Cell Adhesion Molecule).

  • Differentiation: Treat PC12 cells with NGF (Nerve Growth Factor) + 5 mM ManNProp.

  • Imaging: At Day 3 and Day 5, capture brightfield images.

  • Quantification: Use ImageJ (NeuronJ plugin) to measure total neurite length per cell.

  • Success Criteria: ManNProp treated cells should show statistically significant increase in neurite length compared to ManNAc (control) treated cells.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Incorporation (<10%) Bottleneck at ManNAc-6-Kinase (MNK).Switch to peracetylated analog (Ac4ManNProp) to bypass membrane transport limits, or increase incubation time to 5 days.
Cell Toxicity Osmotic stress (if using high mM free sugar) or Azide stress (if using ManNAz).ManNProp is generally non-toxic.[1] If toxicity occurs, verify purity of the compound or reduce concentration to 2 mM.
No Shift in HPLC Incomplete hydrolysis or DMB reaction failure.Ensure hydrolysis is at pH < 3. Use fresh DMB reagent (light sensitive).
References
  • Keppler, O. T., et al. (1999). "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyomaviruses." Journal of Biological Chemistry.

    • Significance: Establishes the foundational protocol for ManNProp incorpor
  • Schmidt, C., et al. (1998). "Neurite outgrowth of PC12 cells is stimulated by N-propanoylmannosamine." Journal of Neurochemistry.

    • Significance: The primary reference for the functional biological effect of ManNProp on neural cells.
  • Jacobs, C. L., et al. (2001). "Substrate specificity of the sialic acid biosynthetic pathway." Biochemistry.

    • Significance: Defines the "bottleneck" at the kinase step for analogs with side chains longer than propyl (e.g., butyl/pentyl).
  • Witzel, C., et al. (2015). "N-Propionylmannosamine stimulates axonal elongation in a murine model of sciatic nerve injury." Neural Regeneration Research.

    • Significance: Validates the in vivo application of ManNProp for nerve regeneration.[3][4]

  • Luchansky, S. J., et al. (2003). "Constructing azide-labeled cell surfaces using polysaccharide biosynthetic pathways." Methods in Enzymology.

    • Significance: Provides the comparative context for ManNAz (azide) vs. ManNProp (alkyl) labeling efficiencies.

Sources

Comparative

"D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" comparison of synthetic routes

Comparative Guide: Synthetic Routes for 2-deoxy-2-[(1-oxopropyl)amino]-D-Mannose ( -Propionylmannosamine) Executive Summary 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose , commonly known as -Propionylmannosamine (ManNProp) ,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Routes for 2-deoxy-2-[(1-oxopropyl)amino]-D-Mannose ( -Propionylmannosamine)

Executive Summary

2-deoxy-2-[(1-oxopropyl)amino]-D-mannose , commonly known as


-Propionylmannosamine (ManNProp) , is a non-natural monosaccharide analog used extensively in Metabolic Oligosaccharide Engineering (MOE) . Unlike the native substrate 

-acetylmannosamine (ManNAc), ManNProp possesses an extended

-acyl side chain (propionyl vs. acetyl).

This structural deviation allows researchers to exploit the promiscuity of the sialic acid biosynthetic pathway, resulting in the display of


-propionyl sialic acids on the cell surface. This guide compares the two primary synthetic methodologies for generating ManNProp: Direct Selective 

-Acylation
(Chemical) and Chemoenzymatic Epimerization (Biocatalytic).

Key Findings:

  • Route A (Direct Acylation) is the industry standard for gram-scale synthesis, offering high yields (>70%) and cost-efficiency but requiring careful purification to remove salt byproducts.

  • Route B (Chemoenzymatic) offers superior stereochemical control but is limited by enzyme cost and scale, making it suitable only for micro-scale mechanistic studies.

Technical Background & Biosynthetic Logic

To understand the synthetic requirements, one must visualize the biological destination of ManNProp. The molecule acts as a "Trojan horse," entering the sialic acid pathway to be converted into CMP-Sialic Acid analogs.

Figure 1: Metabolic Fate of ManNProp (MOE Pathway)

MOE_Pathway ManNProp ManNProp (Synthetic Input) Kinase ManNAc 6-Kinase ManNProp->Kinase ManNProp6P ManNProp-6-P Kinase->ManNProp6P SAS Sialic Acid Synthase ManNProp6P->SAS SiaAnalog N-Propionyl Sialic Acid SAS->SiaAnalog Surface Cell Surface Glycoconjugate SiaAnalog->Surface CMP-Activation & Transfer

Caption: The metabolic incorporation of ManNProp. The synthetic goal is to provide a pure precursor that the ManNAc 6-Kinase can accept.

Comparative Analysis of Synthetic Routes

Route A: Direct Selective -Acylation (The "Anhydride Method")

This is the dominant route for generating ManNProp for cell culture and animal studies. It relies on the nucleophilic attack of the C2-amine of mannosamine hydrochloride on propionic anhydride.

  • Mechanism: Nucleophilic Acyl Substitution.

  • Key Reagent: Propionic Anhydride (

    
    ).
    
  • Base: Sodium Methoxide (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or DMF.

Route B: Carbodiimide Coupling (The "Active Ester Method")

Used when the acyl group is complex or expensive (e.g., if synthesizing radiolabeled ManNProp or using rare fatty acids), but applicable to propionic acid as well.

  • Mechanism: Carbodiimide-mediated amide bond formation.

  • Key Reagents: Propionic Acid + EDC

    
    HCl + NHS.
    
  • Solvent: Water/Dioxane mixtures.

Route C: Chemoenzymatic Epimerization

Mimics the biological generation of ManNAc from GlcNAc.

  • Mechanism: C2-Epimerization.

  • Starting Material:

    
    -Propionylglucosamine (GlcNProp).
    
  • Catalyst: GlcNAc 2-epimerase (Renin-binding protein).

Data Summary: Performance Comparison
FeatureRoute A: Anhydride AcylationRoute B: EDC/NHS CouplingRoute C: Enzymatic
Yield High (70–85%) Moderate (50–65%)Low-Moderate (Equilibrium limited)
Scalability Excellent (Grams to Kilos)Good (Milligrams)Poor (Micrograms)
Cost Low (Cheap reagents)High (Coupling reagents)Very High (Enzymes)
Purity Profile Requires Silica ChromatographyByproducts are water-solubleHigh Specificity
Reaction Time 2–4 Hours12–24 Hours24+ Hours
Technical Difficulty LowMediumHigh

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of ManNProp (Route A)

Recommended for general cell culture applications.

Materials:

  • D-Mannosamine Hydrochloride (ManNH

    
     HCl)
    
  • Propionic Anhydride

  • Sodium Methoxide (NaOMe), 0.5 M in Methanol

  • Anhydrous Methanol

  • Amberlite IR-120 (H

    
     form) ion-exchange resin
    

Step-by-Step Methodology:

  • Dissolution & Neutralization:

    • Dissolve 1.0 g (4.6 mmol) of ManNH

      
       HCl in 15 mL of anhydrous methanol.
      
    • Critical Step: Add 1.0 equivalent of NaOMe (9.2 mL of 0.5 M solution) dropwise under argon atmosphere. This liberates the free amine. Stir for 15 minutes at Room Temperature (RT).

  • Acylation:

    • Cool the solution to 0°C (Ice bath) to suppress O-acylation side reactions.

    • Add 1.1 equivalents (5.1 mmol) of Propionic Anhydride dropwise.

    • Allow the reaction to warm to RT and stir for 3 hours.

    • Validation: Monitor by TLC (Silica gel; Solvent:

      
      -Butanol/Acetic Acid/Water 2:1:1). Stain with Ninhydrin. The starting material (purple spot, 
      
      
      
      low) should disappear; product (charring only,
      
      
      higher) appears.
  • Quenching & Workup:

    • Add 2 mL water to quench excess anhydride.

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to obtain a syrup.

  • Purification:

    • Flash Column Chromatography: Silica Gel 60.

    • Eluent: DCM/MeOH (Gradient 10:1 to 5:1).

    • Collect fractions containing the product.

  • Final Polish:

    • Lyophilize to obtain ManNProp as a white, hygroscopic powder (mixture of

      
       anomers).
      
Protocol 2: Quality Control & Characterization

Every batch must be self-validated before biological use.

  • 
    H-NMR (D
    
    
    
    O, 400 MHz):
    • Look for the propionyl group signals: Triplet at

      
       ppm (CH
      
      
      
      ), Quartet at
      
      
      ppm (CH
      
      
      ).
    • Anomeric protons (H-1): Doublets at

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
  • Mass Spectrometry (ESI-MS):

    • Calculated Mass for C

      
      H
      
      
      
      NO
      
      
      : 235.11 Da.
    • Observed [M+Na]

      
      : 258.10 Da.
      

Synthetic Workflow Decision Logic

Use the following logic map to select the appropriate route for your specific research constraints.

Figure 2: Synthesis Decision Tree

Synthesis_Decision Start Start: Define Needs Scale Is Scale > 100 mg? Start->Scale Isotope Isotope/Radio-labeling? Scale->Isotope No RouteA ROUTE A: Anhydride Method (Standard) Scale->RouteA Yes Isotope->RouteA No (Save Time) RouteB ROUTE B: Active Ester (EDC) (Precision) Isotope->RouteB Yes (Save Reagent)

Caption: Decision logic for selecting the optimal synthetic route based on scale and reagent cost.

Product Performance in Application (MOE)

While this guide focuses on synthesis, the "performance" of the synthesized ManNProp is evaluated by its incorporation efficiency into cell surface sialic acids compared to other analogs.

  • ManNProp vs. ManNAc (Natural): ManNProp is incorporated at roughly 40-60% efficiency compared to the natural ManNAc due to the "bottleneck" enzyme, ManNAc 6-kinase , which tolerates the propionyl group but with slower kinetics [1].

  • ManNProp vs. ManNAz (Azide): ManNProp is non-toxic and "silent" (detected only by specific antibodies), whereas ManNAz allows for Click Chemistry conjugation. ManNProp is preferred when studying the biological impact of side-chain extension without introducing reactive bioorthogonal handles [2].

References

  • Wratil, P. R., et al. (2016).[1] Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines. Journal of Visualized Experiments (JoVE). [Link]

  • Keppler, O. T., et al. (1995). Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses. Journal of Biological Chemistry, 270(3), 1308-1314. [Link]

  • Mahal, L. K., Yarema, K. J., & Bertozzi, C. R. (1997). Engineering chemical reactivity on cell surfaces through oligosaccharide biosynthesis.[2] Science, 276(5315), 1125-1128. [Link]

  • Kayser, H., et al. (1992).[2] Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-hexosamines as precursors. Journal of Biological Chemistry, 267(24), 16934-16938. [Link]

  • Du, J., et al. (2009). Chemoenzymatic synthesis of sialosides containing C5-modified sialic acids. Organic & Biomolecular Chemistry, 7(20), 4235-4240. [Link]

Sources

Validation

Comparative Guide: D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- (ManNProp) in Metabolic Oligosaccharide Engineering

Executive Summary D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly referred to as N-Propanoylmannosamine (ManNProp) , is a synthetic analog of the natural sialic acid precursor N-Acetylmannosamine (ManNAc). Unlike "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly referred to as N-Propanoylmannosamine (ManNProp) , is a synthetic analog of the natural sialic acid precursor N-Acetylmannosamine (ManNAc). Unlike "clickable" analogs (e.g., ManNAz) designed primarily for labeling, ManNProp is frequently utilized to modulate biological function —specifically cell adhesion and polysialylation—by structurally altering the N-acyl side chain of cell surface sialic acids.

This guide analyzes the differential effects of ManNProp across various cell lines, contrasting its performance with the natural substrate (ManNAc) and longer-chain analogs (e.g., ManNBut).

Mechanism of Action: The Sialic Acid Biosynthetic Pathway (SABP)

To understand the differential effects, one must grasp the "permissivity" of the SABP. The enzymes in this pathway can tolerate modifications at the C-2 position of the mannosamine scaffold. When cells are supplemented with ManNProp, it competes with endogenous ManNAc, resulting in the display of N-Propanoylneuraminic acid (Neu5Prop) on the cell surface.[1]

Pathway Visualization

The following diagram illustrates the metabolic flux of ManNProp versus ManNAc. Note the critical "bottleneck" at the phosphorylation step (MNK) and the final incorporation into glycoconjugates.

SABP_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus ManNAc ManNAc (Natural) ManNAc_6P ManNAc-6-P (or ManNProp-6-P) ManNAc->ManNAc_6P MNK (Kinase) ManNProp ManNProp (Synthetic) ManNProp->ManNAc_6P MNK (Slower Kinetics) Neu5Ac_9P Neu5Ac-9-P (or Neu5Prop-9-P) ManNAc_6P->Neu5Ac_9P NANS (Synthase) Neu5Ac Neu5Ac (or Neu5Prop) Neu5Ac_9P->Neu5Ac NANP (Phosphatase) CMP_Neu5Ac CMP-Neu5Ac (or CMP-Neu5Prop) Neu5Ac->CMP_Neu5Ac CMAS (Synthetase) CMP_Neu5Ac->ManNAc_6P Feedback Inhibition (GNE Epimerase) Glycoconjugate Sialylated Glycoconjugate (Surface Display) CMP_Neu5Ac->Glycoconjugate Sialyltransferases (STs)

Caption: Metabolic flux of ManNProp. While ManNProp traverses the same pathway as ManNAc, it exhibits slower kinetics at the kinase step (MNK) and can alter the substrate specificity of Sialyltransferases (STs) in the Golgi.

Comparative Performance Analysis

The following table contrasts ManNProp with the natural substrate and other common analogs.

Table 1: Analog Performance Matrix
FeatureManNAc (Control)ManNProp (Target)ManNBut (Butanoyl)ManNAz (Azide)
Side Chain Acetyl (-COCH₃)Propanoyl (-COCH₂CH₃)Butanoyl (-COCH₂CH₂CH₃)Azidoacetyl (-COCH₂N₃)
Uptake Efficiency High (Natural)High (Near Natural)ModerateModerate to Low
Toxicity (LD50) NegligibleLow (>10 mM tolerated)Moderate (Chain length toxicity)Low (at <50 µM)
Primary Application Therapeutic (GNE Myopathy)Biological Modulation (Adhesion/PSA)Biological ModulationBio-orthogonal Labeling (Click Chem)
Effect on Polysialic Acid Supports SynthesisInhibits Synthesis Strongly InhibitsNeutral/Labeling

Key Insight: ManNProp occupies a "sweet spot." It is structurally similar enough to ManNAc to be incorporated efficiently (unlike longer chains like ManNPent), but different enough to disrupt specific protein-glycan interactions, particularly in neural cell adhesion molecules (NCAM).

Differential Effects in Cell Lines[1][2]

The impact of ManNProp is not uniform; it depends on the cell's enzymatic profile and surface glycome.

A. Neural and Neuroblastoma Lines (e.g., Kelly, Neuro-2a)
  • Observation: ManNProp acts as a chain terminator for polysialic acid (PSA).

  • Mechanism: The enzymes ST8SiaII and ST8SiaIV (polysialyltransferases) are sensitive to the steric bulk of the N-acyl group. While they can transfer one Neu5Prop residue, they cannot efficiently extend the polymer chain.

  • Result: Significant reduction in PSA on NCAM. This increases cell adhesion (PSA is anti-adhesive) and alters neuronal plasticity.

B. Mesenchymal Stromal Cells (MSCs)[3][4]
  • Observation: Altered homing markers.

  • Mechanism: Incorporation of Neu5Prop modulates the binding affinity of Selectins (E-, P-, and L-Selectin).

  • Result: ManNProp treatment has been shown to increase the detection of Sialyl Lewis X (sLeX) epitopes (or pseudo-sLeX) in flow cytometry assays, potentially altering the biodistribution of therapeutic MSCs to bone marrow.[2]

C. Epithelial/Carcinoma Lines (e.g., HeLa, CHO)
  • Observation: Robust incorporation, low toxicity.

  • Mechanism: These cells possess high MNK (ManNAc Kinase) activity, driving the flux of ManNProp into the sialic acid pool.

  • Result: Replacement of 40-60% of surface sialic acids with Neu5Prop. Often used as a "negative control" for click-chemistry experiments (since the propanoyl group is not chemically reactive) or to study viral entry inhibition (e.g., Influenza or Polyomavirus binding is often disrupted by the extra methylene group).

Experimental Protocols

Protocol A: Metabolic Labeling (Standard Monosaccharide)

Use this protocol for standard ManNProp (free sugar).

  • Preparation: Dissolve ManNProp in sterile PBS or culture medium to a stock concentration of 100 mM. Filter sterilize (0.22 µm).

  • Seeding: Seed cells (e.g., Jurkat or CHO) at

    
     cells/mL in complete media (RPMI or DMEM + 10% FBS).
    
  • Dosing: Add ManNProp to a final concentration of 1 mM to 5 mM .

    • Note: Unlike per-acetylated analogs (which require µM dosing), free sugars require mM concentrations due to the lack of passive diffusion.

  • Incubation: Incubate for 48 to 72 hours . This duration allows for the turnover of existing surface glycans.

  • Harvest: Wash cells 2x with cold PBS + 1% BSA to remove free sugar.

Protocol B: Detection via Flow Cytometry (Lectin Binding)

Since ManNProp is not fluorescent or clickable, detection relies on differential lectin binding or Mass Spec (not covered here).

  • Reagents: Use WGA (Wheat Germ Agglutinin) or SNA (Sambucus Nigra Agglutinin) conjugated to FITC/AlexaFluor-488.

  • Staining: Resuspend

    
     cells in 100 µL binding buffer. Add lectin (typically 1-5 µg/mL).
    
  • Controls:

    • Negative: Untreated cells.

    • Competition: Co-incubate with 20 mM free Sialic Acid (to prove specificity).

  • Analysis: Acquire data on a flow cytometer.

    • Expected Result: ManNProp incorporation often reduces binding of specific lectins (like SNA) compared to ManNAc controls due to steric hindrance of the lectin binding pocket by the propyl group.

Workflow Visualization

Protocol_Workflow cluster_analysis Analysis Options Step1 Seed Cells (Exponential Growth Phase) Step2 Supplement Media ManNProp (1-5 mM) Step1->Step2 Step3 Incubation 48-72 Hours (37°C) Step2->Step3 OptionA Flow Cytometry (Lectin/Antibody Binding) Step3->OptionA Surface Phenotype OptionB HPLC / Mass Spec (DMB Derivatization) Step3->OptionB Quantification

Caption: Step-by-step workflow for metabolic engineering with ManNProp, from cell seeding to analytical readout.

Critical Considerations & Troubleshooting

  • Per-acetylated vs. Free Sugar: If using Ac4ManNProp (per-acetylated), reduce concentration to 50-200 µM . High concentrations of per-acetylated sugars can cause toxicity due to the depletion of intracellular Acetyl-CoA and accumulation of acetate.

  • Serum Sialic Acids: Fetal Bovine Serum (FBS) contains glycoproteins with natural sialic acids. For maximum replacement efficiency, use dialyzed FBS or serum-free media if the cell line permits.

  • Stability: ManNProp stock solutions are stable at -20°C for months. Avoid repeated freeze-thaw cycles.

References

  • Keppler, O. T., et al. (1999). "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. Link

  • Mahal, L. K., et al. (2001).[3] "A small-molecule modulator of poly-alpha 2,8-sialic acid expression on cultured neurons and tumor cells."[3] Science. Link

  • Wratil, P. R., et al. (2016). "Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines." Angewandte Chemie International Edition. Link

  • Sampathkumar, S. G., et al. (2006). "Metabolic oligosaccharide engineering: perspectives, applications, and future directions." Molecular BioSystems. Link

  • Horstkorte, R., et al. (2004). "Biochemical engineering of the N-acyl side chain of sialic acid: biological implications." Glycobiology. Link

Sources

Comparative

Comparative Guide: D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- (ManNProp) Mechanism &amp; Utility

Executive Summary D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly referred to as N-Propionylmannosamine (ManNProp) , is a non-natural monosaccharide analog used in Metabolic Glycoengineering (MGE).[1][2] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , commonly referred to as N-Propionylmannosamine (ManNProp) , is a non-natural monosaccharide analog used in Metabolic Glycoengineering (MGE).[1][2] Unlike its natural counterpart N-Acetylmannosamine (ManNAc), ManNProp introduces an extended alkyl side chain (propionyl group) into the sialic acid biosynthetic pathway.

This guide objectively compares ManNProp against standard alternatives (ManNAc, ManNAz) and details a genomic validation workflow to confirm its mechanism of action. While ManNAc provides maximal metabolic flux, ManNProp offers a unique balance of low toxicity and structural perturbation , making it an ideal probe for modulating cell adhesion properties (e.g., neurite outgrowth) without the apoptotic risks associated with longer-chain or azide-modified analogs.

Part 1: The Mechanistic Hypothesis

The Sialic Acid Biosynthetic Hijack

ManNProp functions by "hijacking" the vertebrate sialic acid scavenger pathway. The central hypothesis validated by this guide is that ManNProp is promiscuously processed by the enzymes encoded by GNE, NANS, NANP, and CMAS, ultimately resulting in the cell surface expression of N-Propionylneuraminic acid (SiaNProp) .

Pathway Visualization

The following diagram illustrates the parallel processing of the natural substrate (ManNAc) and the analog (ManNProp).

SialicAcidPathway cluster_inputs Substrates cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi & Surface ManNAc ManNAc (Natural) GNE GNE (Kinase Domain) ManNAc->GNE ManNProp ManNProp (Analog) ManNProp->GNE ManNAc6P ManNAc-6-P (or ManNProp-6-P) NANS NANS (Synthase) ManNAc6P->NANS + PEP Sia9P Neu5Ac-9-P (or Neu5Prop-9-P) NANP NANP (Phosphatase) Sia9P->NANP Sia Neu5Ac (or Neu5Prop) CMAS CMAS (Synthetase) Sia->CMAS Transport to Nucleus GNE->ManNAc6P Phosphorylation NANS->Sia9P NANP->Sia CMPSia CMP-Neu5Ac (or CMP-Neu5Prop) ST Sialyltransferases (ST3Gal, ST6Gal) CMPSia->ST Transport to Golgi CMAS->CMPSia Activation (+CTP) Glycan Sialylated Glycan (Surface Display) ST->Glycan Transfer

Figure 1: Comparative metabolic flux of ManNAc and ManNProp.[1][3][4][5] Note that the GNE Kinase domain is the critical gatekeeper determining entry into the pathway.

Part 2: Comparative Genomics & Substrate Specificity

Confirming the mechanism of ManNProp requires understanding the evolutionary constraints of the GNE gene (UDP-GlcNAc 2-epimerase/ManNAc kinase). Comparative genomics reveals why ManNProp works while larger analogs fail.

The GNE Gatekeeper Analysis

The GNE gene is bifunctional.[1][6][7][8] The C-terminal kinase domain is responsible for phosphorylating ManNAc.[6]

  • Human GNE: Structural studies (crystallography of the kinase domain) reveal a binding pocket that is permissive to C2-modifications up to ~3-4 carbons in length. The propionyl group (3 carbons) fits within the active site, although with slightly lower affinity than the acetyl group (2 carbons).

  • Bacterial Orthologs (e.g., E. coli NanK): Bacterial sialic acid pathways often possess distinct kinases (NanK) with different substrate specificities. Comparative alignment shows that while the catalytic residues are conserved, the substrate-binding loops in mammalian GNE have evolved to be more restrictive, likely to prevent metabolic interference from other hexosamines.

Genomic Validation Strategy

To prove ManNProp is processed specifically by GNE and not a salvage kinase (like GlcNAc kinase), the following genomic comparison is the gold standard:

  • Wild Type (WT) Cells: ManNProp

    
     SiaNProp (Observed).
    
  • GNE-/- Knockout Cells: ManNProp

    
     No Incorporation.
    
  • GNE-/- Rescued with Mutant GNE: Re-introducing GNE restores incorporation, confirming the gene's essential role.

Part 3: Product Comparison Guide

This section compares ManNProp to the natural substrate and the most common bio-orthogonal analog.

Comparative Performance Matrix
FeatureManNAc (Natural)ManNProp (The Product)ManNAz (Azide Analog)
Chemical Structure N-Acetyl (2C)N-Propionyl (3C)N-Azidoacetyl (2C + N3)
Primary Utility Biosynthesis controlCell adhesion modulationClick chemistry labeling
Metabolic Flux 100% (Reference)~60-80%~30-50%
Toxicity (LD50) Non-toxicLow / Non-toxicModerate (Apoptotic at >100µM)
GNE Kinase Affinity High (

)
ModerateLower
Incorporation Validation Difficult (Endogenous)Mass Spec / LectinsClick Chemistry (Fluor)
Key Insights for Researchers
  • Flux vs. Function: If your goal is simply to maximize sialic acid content (e.g., treating GNE myopathy), ManNAc is superior. However, if you need to modify the biophysical properties of the cell surface (e.g., increasing hydrophobicity to alter viral binding or neurite outgrowth), ManNProp is the agent of choice.

  • Safety Profile: ManNProp is significantly less toxic than ManNAz . ManNAz can induce stress responses and apoptosis at high concentrations due to the reactivity of the azide group and metabolic bottlenecks. ManNProp is safe for long-term incubation in developmental biology studies.

Part 4: Experimental Protocols

Protocol A: Mass Spectrometry Confirmation of Incorporation

Objective: Quantify the conversion of ManNProp to SiaNProp in cellular glycans.

  • Cell Culture: Seed CHO-K1 or HEK293 cells at

    
     cells/mL.
    
  • Treatment:

    • Control: Vehicle (ethanol/media).

    • Experimental: Supplement media with 5 mM ManNProp for 48-72 hours.

  • Harvest & Lysis: Wash cells 3x with PBS. Lyse in water by sonication.

  • Sialic Acid Release: Add 2M Acetic Acid and incubate at 80°C for 3 hours (mild acid hydrolysis releases terminal sialic acids).

  • Derivatization: Filter samples (10kDa cutoff). Label released sialic acids with DMB (1,2-diamino-4,5-methylenedioxybenzene) reagent (Sigma-Aldrich) for 2.5 hours at 50°C.

  • HPLC/FL-MS Analysis:

    • Column: C18 Reverse Phase.

    • Detection: Fluorescence (Ex 373nm, Em 448nm) coupled to MS.

    • Success Criteria: Detection of a peak with mass [M+H]+ = 324.3 (SiaNProp-DMB adduct), distinct from the Neu5Ac-DMB peak (310.3).

Protocol B: Genomic Mechanism Confirmation (CRISPR-Cas9)

Objective: Prove GNE-dependence.

  • Model System: Use HAP1 cells (haploid human line) or generate a CRISPR-Cas9 knockout of GNE.

  • Transfection:

    • Group A: GNE-KO cells + Empty Vector.

    • Group B: GNE-KO cells + Plasmid encoding WT Human GNE.

  • Incubation: Treat both groups with 5 mM ManNProp for 48 hours.

  • Readout: Perform DMB-HPLC (as above).

  • Result Interpretation:

    • Group A should show 0% SiaNProp .

    • Group B should show detectable SiaNProp .

Part 5: Genomic Validation Workflow Visualization

The following diagram outlines the logic flow for confirming the mechanism using comparative genomics and knockout screens.

GenomicValidation cluster_genomics Genomic Perturbation cluster_analysis Analytical Readout (DMB-HPLC) Start Start: Unknown Mechanism of ManNProp WT Wild Type Cells Start->WT GNE_KO GNE Knockout Cells (CRISPR/Cas9) Start->GNE_KO Treatment Treat with 5mM ManNProp (48 Hours) WT->Treatment Rescue GNE KO + GNE cDNA (Rescue) GNE_KO->Rescue Transfection GNE_KO->Treatment Rescue->Treatment Result_WT Peak: SiaNProp Detected (Baseline) Treatment->Result_WT Result_KO No SiaNProp Peak (Pathway Blocked) Treatment->Result_KO Result_Rescue Peak: SiaNProp Restored (Validation) Treatment->Result_Rescue Conclusion Mechanism Confirmed: ManNProp is GNE-Dependent Result_WT->Conclusion Result_KO->Conclusion Result_Rescue->Conclusion

Figure 2: Self-validating genomic workflow to confirm GNE-dependence of ManNProp metabolism.

References

  • Keppler, O. T., et al. (1995).[9] "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. Link

  • Schmidt, C., et al. (1998).[9] "N-Propionylmannosamine stimulates axonal elongation in a murine model of sciatic nerve injury."[9] Journal of Neurochemistry. Link

  • Jacobs, C. L., et al. (2001). "Substrate specificity of the sialic acid biosynthetic pathway." Biochemistry. Link

  • Tong, Y., et al. (2009).[6] "Crystal Structure of the N-Acetylmannosamine Kinase Domain of GNE." PLoS ONE. Link

  • Almaraz, R. T., et al. (2012). "Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: cytotoxicity, metabolic flux, and glycan-display considerations." Glycobiology. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safe Handling: D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. This guide moves beyond a simple checklist to provide a comprehensive oper...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling N-Propanoyl-D-mannosamine, a modified mannose derivative. Our objective is to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in rigorous scientific and safety principles.

The Principle of Prudent Practice: A Foundational Approach

While the parent molecule, D-Mannose, is generally considered non-hazardous, the introduction of the N-propanoyl group alters its chemical properties.[1][2] For any novel or modified compound where extensive toxicological data is not available, we must adopt the principle of "prudent practice." This means treating the substance as potentially hazardous until proven otherwise. The primary risks to mitigate are dermal contact, eye exposure, and inhalation of fine particulates.[3][4]

Engineering and Administrative Controls: The First Lines of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before we even consider PPE, we must ensure the primary control measures are in place.

  • Engineering Controls : All operations involving the handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[5][6] A fume hood is critical for preventing the inhalation of any aerosols or fine dust that may be generated during weighing or transfer.[6]

  • Administrative Controls : Access to areas where this compound is handled should be restricted.[4] Never work alone when handling potentially hazardous chemicals, and ensure that all personnel are trained on the specific procedures outlined in this guide.[5]

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of PPE must be tailored to the specific task being performed. Below is a summary of the required equipment.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical Splash GogglesNitrile or Neoprene GlovesLaboratory CoatRecommended: N95 Respirator (if outside a fume hood)
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLaboratory Coat & Chemical-Resistant ApronNot required if in a fume hood
General Laboratory Use Safety Glasses with Side ShieldsNitrile GlovesLaboratory CoatNot required
Detailed PPE Specifications:
  • Eye and Face Protection :

    • Chemical Splash Goggles are mandatory for any task involving the transfer of solids or liquids to protect against accidental splashes.[7]

    • A Face Shield , worn over goggles, is required when handling larger volumes (>50 mL) of solutions, providing a broader barrier against splashes.[7][8]

  • Hand Protection :

    • Chemical-resistant gloves (e.g., nitrile or neoprene) are required at all times.[7] Always inspect gloves for tears or punctures before use.[5]

    • Proper Glove Technique : Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact. Dispose of contaminated gloves immediately in the appropriate waste container.[1]

  • Body Protection :

    • A flame-resistant laboratory coat must be worn and fully buttoned. It serves as the primary barrier against incidental contact and small splashes.[9]

    • A Chemical-Resistant Apron should be worn over the lab coat when preparing solutions or performing tasks with a higher splash potential.[4]

  • Respiratory Protection :

    • While working in a fume hood should prevent inhalation exposure, if handling large quantities of the fine powder outside of a containment system, a NIOSH-approved N95 respirator is recommended to minimize inhalation of particulates.[10][11]

Operational Workflow: From Receipt to Disposal

This section provides a step-by-step procedural guide for the safe handling of N-Propanoyl-D-mannosamine.

Step 1: Preparation and Pre-Handling Inspection
  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials : Gather all necessary equipment, including glassware, solvents, and the chemical container.

  • Don PPE : Put on all required PPE as specified in the table above for your intended task.

  • Prepare Work Surface : Line the work surface within the fume hood with disposable plastic-backed absorbent paper to contain any minor spills.[4]

Step 2: Handling and Experimental Procedure
  • Weighing : Carefully weigh the solid compound within the fume hood. Avoid creating airborne dust.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to prevent splashing. If adding acid, always add acid to water, never the other way around.[6]

  • Container Management : Keep all containers tightly closed when not in use.[11][12]

Step 3: Post-Handling and Decontamination
  • Decontaminate : Clean all glassware and equipment thoroughly.

  • Wipe Down : Wipe down the work surface within the fume hood.

  • Dispose of Consumables : Dispose of contaminated bench paper, gloves, and any other disposable items in the designated chemical waste container.

Step 4: Doffing PPE and Personal Hygiene
  • Remove PPE : Remove PPE in the correct order to prevent cross-contamination (apron, gloves, face shield, goggles). The lab coat should be removed last before exiting the lab.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][9]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_exit Exit Protocol prep1 Verify Fume Hood Operation prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Wipe Down Work Area clean2->clean3 exit1 Doff PPE Correctly clean3->exit1 exit2 Wash Hands Thoroughly exit1->exit2

Caption: Safe Handling Workflow Diagram.

Emergency Procedures: Spill and Exposure Plan

In Case of Skin Contact :

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][12]

  • Remove any contaminated clothing while flushing.

  • Seek immediate medical attention.

In Case of Eye Contact :

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][12]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of a Small Spill :

  • Alert others in the area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste materials, including contaminated PPE, spill cleanup materials, and surplus chemicals, must be disposed of as hazardous chemical waste. Do not dispose of this material down the drain.[1] All waste must be collected in properly labeled, sealed containers and disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[13]

References

  • SDS US. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 3 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2021). 4 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: N-Acetyl-D-mannosamine. Retrieved from [Link]

  • Loba Chemie. (2024). D-MANNOSE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]

  • The University of the West Indies, Mona. SAFETY IN CHEMICAL LABORATORIES. Retrieved from [Link]

  • eCFR. 40 CFR 170.240 -- Personal protective equipment.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Retrieved from [Link]

  • ECHEMI. 2-DEOXY-2-FLUORO-D-MANNOSE SDS, 31077-88-0 Safety Data Sheets.
  • Naval Safety Center. (2025). Chapter 10 – Personal Protective Equipment.
  • Washington State Department of Ecology. Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.